Prednisone-d7
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C21H26O5 |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17R)-2,4,6,6,9,12,12-heptadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,18D |
Clave InChI |
XOFYZVNMUHMLCC-ZDPLQQOCSA-N |
SMILES isomérico |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2(C(=O)C([C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)([2H])[2H])[2H])([2H])[2H])C |
SMILES canónico |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C |
Origen del producto |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Synthesis of Prednisone-d7
This technical guide provides a comprehensive overview of the chemical properties and synthetic approaches for this compound, a deuterated analog of the widely used corticosteroid, Prednisone (B1679067). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.
This compound serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of prednisone in biological matrices through mass spectrometry-based assays.[1] Its synthesis and well-defined chemical characteristics are crucial for its application in pharmaceutical research.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Citations |
| Molecular Formula | C₂₁H₁₉D₇O₅ | [2][3] |
| Molecular Weight | 365.47 g/mol | [3][4][5] |
| Accurate Mass | 365.222 Da | [5] |
| Unlabeled CAS Number | 53-03-2 | [3][4][5] |
| Synonyms | 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione-d7, 1,2-Dehydrocortisone-d7, Δ1-Dehydrocortisone-d7 | [3] |
| IUPAC Name | (8S,9S,10R,13S,14S,17R)-2,4,6,6,9,12,12-heptadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | [4][5] |
| Physical Description | An odorless white or partially white crystalline powder.[6][7] | |
| Purity | >95% (HPLC) | [4][5] |
| Storage Temperature | -20°C | [4][5] |
| Solubility | Soluble in Acetonitrile (B52724), DMSO, and Methanol (B129727).[1] Very slightly soluble in water; slightly soluble in alcohol, chloroform, and dioxane.[7] |
Synthesis of this compound
The synthesis of this compound, while not explicitly detailed in a single protocol in the provided search results, can be inferred from general methods for deuterating steroids and the known synthetic pathways of prednisone.[8][9][10] Prednisone itself can be synthesized from cortisone (B1669442) through a microbiological oxidation process using the bacterium Corynebacterium simplex.[11] A plausible synthetic route for this compound would involve the synthesis of a deuterated cortisone precursor, followed by its conversion to this compound.
A general approach for introducing deuterium (B1214612) into a steroid backbone involves base-catalyzed exchange reactions in the presence of a deuterium source like deuterium oxide (D₂O).[9] For instance, a method for preparing [6,7-²H]cortisone has been described, which involves the deuteration of a Δ(4,6)-dieneone intermediate derived from cortisone acetate.[10]
The following diagram illustrates a conceptual workflow for the synthesis of this compound.
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is proprietary to manufacturers, a general methodology for key steps can be outlined based on the available literature.
General Protocol for Deuteration of a Steroid Intermediate
This protocol is based on the general principles of deuterium exchange in steroids.
-
Preparation of the Intermediate: A suitable steroid precursor, such as a dienone derivative of cortisone, is synthesized.[10]
-
Deuterium Exchange Reaction: The steroid intermediate is dissolved in an appropriate solvent system. A deuterium source, typically deuterium oxide (D₂O), is added along with a base or acid catalyst to facilitate the exchange of protons for deuterons at specific positions on the steroid ring.
-
Reaction Monitoring: The progress of the deuteration reaction is monitored by techniques such as mass spectrometry or NMR to determine the extent of deuterium incorporation.
-
Work-up and Purification: Once the desired level of deuteration is achieved, the reaction is quenched, and the product is extracted. The crude deuterated steroid is then purified using chromatographic techniques, such as column chromatography or preparative HPLC, to isolate the this compound.
Protocol for Purity Assessment by HPLC
The purity of the final this compound product is often assessed using High-Performance Liquid Chromatography (HPLC).[4][5]
-
Sample Preparation: A known concentration of this compound is prepared by dissolving the compound in a suitable solvent, such as methanol or acetonitrile.
-
HPLC System: A standard HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used for elution. The composition of the mobile phase may be isocratic or a gradient.
-
Analysis: The prepared sample is injected into the HPLC system. The retention time and peak area of this compound are recorded.
-
Purity Calculation: The purity of the sample is calculated by comparing the peak area of the main component (this compound) to the total area of all peaks detected in the chromatogram.
Mechanism of Action: Signaling Pathway
Prednisone is a prodrug that is converted in the liver to its active form, prednisolone.[6][11][12] Prednisolone then exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors (GR).[12][13][14] This binding initiates a cascade of events that ultimately leads to the modulation of gene expression. The mechanism of action for this compound is expected to be identical to that of unlabeled prednisone.
The signaling pathway of prednisone's action involves several key steps:
-
Cellular Entry and Conversion: Prednisone enters the cell and is converted to prednisolone.[12]
-
Receptor Binding: Prednisolone binds to the glucocorticoid receptor in the cytoplasm.[14][15]
-
Nuclear Translocation: The prednisolone-GR complex translocates into the nucleus.[14]
-
Gene Regulation: In the nucleus, the complex interacts with DNA to either activate (transactivation) or repress (transrepression) the transcription of target genes.[15]
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins like lipocortin-1 and IL-10.[15]
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby suppressing the expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-2, IL-6) and enzymes (e.g., COX-2).[14][15]
-
The following diagram illustrates the signaling pathway of prednisone.
Caption: The signaling pathway of prednisone's mechanism of action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Axios Research [axios-research.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound (d6 Major) | LGC Standards [lgcstandards.com]
- 5. This compound (d6 Major) | LGC Standards [lgcstandards.com]
- 6. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prednisone - Wikipedia [en.wikipedia.org]
- 12. ClinPGx [clinpgx.org]
- 13. SMPDB [smpdb.ca]
- 14. What is the mechanism of Prednisone? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
An In-depth Technical Guide to the Isotopic Labeling of Corticosteroids for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticosteroids, a class of steroid hormones synthesized in the adrenal cortex, are pivotal in a vast array of physiological processes, including the regulation of inflammation, immune responses, metabolism, and stress. Their therapeutic applications are widespread, encompassing the treatment of autoimmune diseases, asthma, and certain cancers. To unravel their complex pharmacokinetic profiles, metabolic pathways, and mechanisms of action, researchers extensively utilize isotopically labeled corticosteroids. The incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or the radioisotope tritium (B154650) (³H) provides a powerful tool for tracing and quantifying these molecules in intricate biological systems. This technical guide offers a comprehensive overview of the core principles and methodologies for the isotopic labeling of corticosteroids, intended for professionals in research and drug development.
Core Concepts in Isotopic Labeling
Isotopic labeling involves the substitution of one or more atoms in a molecule with their corresponding isotopes. This substitution creates a molecule that is chemically identical to the parent compound but possesses a different mass. This mass difference is the cornerstone of its utility, allowing for its differentiation from the endogenous, unlabeled counterpart by mass spectrometry.
Commonly Used Isotopes in Corticosteroid Labeling:
-
Deuterium (²H or D): A stable isotope of hydrogen, deuterium is frequently incorporated into corticosteroid structures. Deuterated corticosteroids serve as excellent internal standards in quantitative mass spectrometry-based assays due to their similar chromatographic behavior to the analyte of interest.[1]
-
Carbon-13 (¹³C): Another stable isotope, ¹³C, is used to label the carbon skeleton of corticosteroids. ¹³C-labeled compounds are invaluable for metabolic studies, as the labeled carbon atoms can be traced through various biochemical transformations.[2]
-
Tritium (³H or T): A radioactive isotope of hydrogen, tritium emits low-energy beta particles, which can be detected by liquid scintillation counting. Tritiated corticosteroids are particularly useful in receptor-binding assays and autoradiography studies due to their high specific activity.[3][4]
Strategies for Isotopic Labeling of Corticosteroids
The synthesis of isotopically labeled corticosteroids can be achieved through two primary strategies: partial synthesis, which involves modifying an existing steroid scaffold, and total synthesis, where the entire molecule is constructed from labeled precursors.
Partial Synthesis Approaches:
-
Reductive Deuteration: This is a common method for introducing deuterium. It involves the reduction of a double bond or a carbonyl group using a deuterium-donating reagent, such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂) in the presence of a catalyst like palladium on carbon (Pd/C). For instance, the α,β-unsaturated ketone in the A-ring of many corticosteroids is a prime target for reductive deuteration.
-
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms for deuterium atoms at specific, often acidic, positions on the steroid molecule. This is typically achieved by treating the corticosteroid with a deuterated solvent (e.g., D₂O, MeOD) in the presence of a base or an acid catalyst.
-
Use of Labeled Synthons: For ¹³C labeling, a common approach is to use a commercially available or synthesized small molecule (synthon) already containing ¹³C atoms to build a specific part of the corticosteroid molecule.[2]
Total Synthesis:
While more complex, total synthesis offers the advantage of placing isotopic labels at any desired position within the corticosteroid structure with high specificity. This approach is particularly useful for creating multi-labeled compounds or for labeling positions that are not accessible through partial synthesis.
Experimental Protocols
The following are exemplary experimental protocols for the synthesis of isotopically labeled corticosteroids, compiled from established methodologies.
Protocol 1: Synthesis of Deuterium-Labeled Tetrahydrocortisol (B1682764) (THF-d5) and Tetrahydrocortisone (THE-d5)
This protocol is adapted from the work of Furuta et al. and describes the reductive deuteration of prednisolone (B192156) or prednisone (B1679067).[5]
Materials:
-
Prednisolone or Prednisone (starting material)
-
Acetic acid-d4 (CH₃COOD)
-
Rhodium (5%) on alumina (B75360) catalyst
-
Deuterium gas (D₂)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve prednisolone or prednisone (100 mg) in CH₃COOD (5 mL) in a glass reaction vessel.
-
Add 5% rhodium on alumina catalyst (20 mg).
-
Connect the reaction vessel to a deuterium gas supply and purge the vessel with D₂ gas.
-
Stir the reaction mixture under a D₂ atmosphere (1 atm) at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the catalyst and wash the catalyst with methanol.
-
Evaporate the combined filtrate and washings under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired deuterated tetrahydrocortisol or tetrahydrocortisone.
Characterization:
-
Confirm the structure and determine the isotopic purity by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., as methoxime-trimethylsilyl (MO-TMS) derivatives) and by Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Protocol 2: General Procedure for Solid-Phase Extraction (SPE) of Corticosteroids from Plasma for LC-MS/MS Analysis
This is a generalized protocol for the extraction of corticosteroids and their isotopically labeled internal standards from plasma samples prior to LC-MS/MS analysis.[5]
Materials:
-
Plasma sample
-
Isotopically labeled corticosteroid internal standard (IS) solution
-
Protein precipitation solvent (e.g., acetonitrile)
-
Solid-phase extraction (SPE) cartridge (e.g., Oasis HLB)
-
Cartridge conditioning solvents (e.g., methanol, water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
To a 500 µL aliquot of plasma, add a known amount of the isotopically labeled internal standard solution.
-
Add 1 mL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the corticosteroids and the internal standard with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables summarize quantitative data related to the isotopic labeling of corticosteroids, including isotopic purity, reaction yields, and mass spectrometry parameters.
Table 1: Isotopic Purity of Deuterium-Labeled Cortisol Metabolites
| Labeled Compound | Isotopic Purity (% atom D)[5] |
| Tetrahydrocortisol-d5 (THF-d5) | 86.17 |
| allo-Tetrahydrocortisol-d5 (allo-THF-d5) | 74.46 |
| Tetrahydrocortisone-d5 (THE-d5) | 81.90 |
Table 2: Exemplary Mass Spectrometry Parameters for Corticosteroid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Labeled Internal Standard | Precursor Ion (m/z) of IS | Product Ion (m/z) of IS | Reference |
| Cortisol | 363.2 | 121.1 | Cortisol-d4 | 367.2 | 121.1 | [6] |
| Cortisone | 361.2 | 163.1 | Cortisone-d8 | 369.2 | 163.1 | [6] |
| Dexamethasone | 393.2 | 373.2 | Dexamethasone-d5 | 398.2 | 378.2 | [6] |
| Prednisolone | 361.2 | 343.2 | Prednisolone-d8 | 369.2 | 351.2 | [6] |
| 17α-Hydroxyprogesterone | 331.2 | 97.1 | 17α-Hydroxyprogesterone-d8 | 339.2 | 100.1 | [7][8] |
Visualization of Pathways and Workflows
Corticosteroid Signaling Pathway
The biological effects of corticosteroids are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The signaling pathway involves both genomic and non-genomic mechanisms.
Caption: Genomic and non-genomic signaling pathways of corticosteroids.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantitative analysis of corticosteroids in biological samples using isotopically labeled internal standards.
Caption: A typical bioanalytical workflow for corticosteroid quantification.
Conclusion
The isotopic labeling of corticosteroids is an indispensable technique in modern biomedical research and drug development. Stable isotopes, particularly deuterium and carbon-13, coupled with high-sensitivity mass spectrometry, enable precise quantification and detailed metabolic profiling. Tritium labeling remains a valuable tool for receptor interaction studies. The methodologies and data presented in this guide provide a foundational understanding for researchers and scientists to effectively design and execute studies involving isotopically labeled corticosteroids, ultimately contributing to a deeper understanding of their physiological roles and therapeutic potential.
References
- 1. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The preparation of tritium-labeled steroids. Ch. 3 [inis.iaea.org]
- 4. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. alkalisci.com [alkalisci.com]
- 8. 17-Hydroxyprogesterone (2,2,4,6,6,21,21,21-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-6598-0.01 [isotope.com]
Prednisone-d7 mechanism as an internal standard
An In-depth Technical Guide on the Mechanism of Prednisone-d7 as an Internal Standard
Introduction
In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the accurate quantification of analytes is paramount. The use of internal standards is a cornerstone of robust analytical methodologies, especially in liquid chromatography-mass spectrometry (LC-MS). Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard due to their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability in sample preparation and instrument response. This guide provides a detailed exploration of this compound, a deuterated form of prednisone (B1679067), and its application as an internal standard in the quantification of prednisone and other structurally related corticosteroids.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. In this technique, a known amount of the isotopically labeled compound (this compound) is added to the biological sample (e.g., plasma, urine) prior to any sample processing steps. Because this compound is chemically identical to prednisone, it experiences the same extraction losses, ionization suppression or enhancement in the mass spectrometer source, and fragmentation behavior as the unlabeled analyte.
The key difference lies in their mass-to-charge ratio (m/z). The seven deuterium (B1214612) atoms in this compound increase its molecular weight by seven Daltons compared to prednisone. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Quantification is then achieved by measuring the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown sample by interpolation from a calibration curve constructed using known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Workflow for Bioanalysis using this compound
The following diagram illustrates a typical workflow for the quantification of prednisone in a biological matrix using this compound as an internal standard.
Figure 1: A generalized experimental workflow for bioanalysis.
Detailed Experimental Protocol: Quantification of Prednisone in Human Plasma
This section outlines a representative protocol for the quantification of prednisone in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Prednisone certified reference standard
-
This compound certified reference standard
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of prednisone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the prednisone stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
3. Calibration Curve and Quality Control Sample Preparation:
-
Calibration Standards: Spike appropriate volumes of the prednisone working standard solutions into blank human plasma to achieve final concentrations ranging from 1 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
4. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate prednisone from endogenous interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Prednisone: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
-
Data Presentation: MRM Transitions and Retention Times
The following table summarizes typical mass spectrometric parameters for the analysis of prednisone and this compound.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Retention Time (min) |
| Prednisone | 359.2 | 147.1 | 25 | 2.8 |
| This compound | 366.2 | 150.1 | 25 | 2.8 |
Note: The exact m/z values, collision energies, and retention times may vary depending on the specific instrument and chromatographic conditions used.
Logical Relationship of Analyte and Internal Standard
The fundamental principle of using a stable isotope-labeled internal standard is based on the assumption that the analyte and the internal standard behave identically during sample processing and analysis, with the only difference being their mass.
Figure 2: The parallel behavior of an analyte and its SIL-IS.
Conclusion
This compound serves as an ideal internal standard for the quantification of prednisone in biological matrices. Its chemical and physical properties are virtually identical to the unlabeled analyte, ensuring that it accurately tracks and corrects for variations throughout the analytical workflow. The mass difference allows for precise and selective detection by mass spectrometry. The use of this compound, in conjunction with a well-validated LC-MS/MS method, provides a robust, reliable, and accurate means for the bioanalysis of prednisone, which is critical for clinical and research applications in drug development.
Pharmacokinetics of Deuterated Prednisone in Animal Models: A Review of Currently Available Data
Despite a comprehensive search of scientific literature, no publicly available studies providing quantitative pharmacokinetic data for deuterated prednisone (B1679067) in animal models could be identified. While the principle of deuterium-modified pharmaceuticals is to alter metabolic pathways and enhance pharmacokinetic profiles, specific data on deuterated prednisone remains elusive. This guide will, therefore, summarize the known pharmacokinetics of non-deuterated prednisone in key animal models and discuss the theoretical implications of deuteration on its metabolic fate, based on general principles established for other deuterated drugs.
The use of deuterium (B1214612) in drug development, a process known as deuteration, involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This modification can lead to a stronger chemical bond, which in turn can slow down the metabolic processes that break down the drug in the body.[1][2] The intended outcome is often an improved pharmacokinetic profile, potentially leading to a longer half-life, increased exposure, and reduced dosing frequency.[1][3] However, the precise effects of deuteration are highly dependent on the specific drug and its metabolic pathways and cannot be predicted without direct experimental evidence.[2][4]
General Principles of Prednisone Pharmacokinetics in Animal Models
Prednisone is a synthetic corticosteroid that acts as a prodrug, meaning it is converted into its active form, prednisolone (B192156), in the body.[5] This conversion primarily occurs in the liver. The pharmacokinetics of prednisone and prednisolone have been studied in various animal models, including dogs, and alpacas.[6][7]
Pharmacokinetics in Dogs
Studies in dogs have shown that orally administered prednisone is rapidly converted to prednisolone.[8][9][10] The peak plasma concentrations of prednisolone are typically reached within a few hours of administration.[8][9][10] The clearance and volume of distribution of prednisolone in dogs have been reported, with some studies suggesting a non-linear relationship between dose and exposure.[11]
Table 1: Illustrative Pharmacokinetic Parameters of Prednisolone in Dogs (Non-Deuterated)
| Parameter | Value | Animal Model | Reference |
| Tmax (Time to Peak Concentration) | ~1-2 hours | Beagle Dogs | [8] |
| Half-life (t½) | Variable | Beagle Dogs | [8] |
| Clearance | Dose-dependent | Beagle Dogs | [11] |
Note: This table is a simplified representation. Actual values can vary significantly based on the study design, dosage, and individual animal characteristics.
Pharmacokinetics in Other Animal Models
The pharmacokinetics of prednisolone have also been investigated in other species like alpacas, where intravenous and oral administration have been characterized.[7] Such studies provide valuable comparative data for understanding species-specific differences in drug metabolism and disposition.
Experimental Protocols for Studying Prednisone Pharmacokinetics
The investigation of prednisone and prednisolone pharmacokinetics in animal models typically involves the following key steps:
-
Animal Model Selection: Healthy animals of a specific species and breed are chosen for the study.[9]
-
Drug Administration: Prednisone or prednisolone is administered through a specific route, most commonly oral or intravenous.[6][9]
-
Sample Collection: Blood samples are collected at predetermined time points after drug administration.[8]
-
Bioanalysis: The concentration of prednisone and prednisolone in the plasma or serum is measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters like Cmax, Tmax, AUC (area under the curve), half-life, clearance, and volume of distribution.[8]
Below is a generalized workflow for a typical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Pharmacokinetics of prednisolone sodium succinate and its metabolites in normovolemic and hypovolemic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics of Orally Administered Prednisolone in Alpacas [frontiersin.org]
- 8. Pharmacokinetics of Oral Prednisone at Various Doses in Dogs: Preliminary Findings Using a Naïve Pooled-Data Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Oral Prednisone at Various Doses in Dogs: Preliminary Findings Using a Naïve Pooled-Data Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 11. Influence of bodyweight on prednisolone pharmacokinetics in dogs | PLOS One [journals.plos.org]
The Metabolic Journey of Prednisone-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic fate of Prednisone-d7. While specific quantitative metabolic data for the deuterated form, this compound, is not extensively available in public literature due to its primary use as an internal standard in analytical assays, its metabolic pathway is considered analogous to that of its non-deuterated counterpart, prednisone (B1679067). The deuterium (B1214612) labeling is not expected to alter the metabolic route, although minor differences in the rate of metabolism may occur due to the kinetic isotope effect. This guide will, therefore, leverage the extensive research conducted on prednisone to describe the biotransformation of this compound.
Introduction to Prednisone Metabolism
Prednisone is a synthetic glucocorticoid that functions as a prodrug.[1] It is biologically inert and requires hepatic conversion to its active metabolite, prednisolone (B192156), to exert its anti-inflammatory and immunosuppressive effects.[1][2] The metabolism of prednisone is a complex process involving multiple enzymatic reactions, primarily occurring in the liver.[2][3]
Phase I Metabolism: Activation and Modification
The initial and most critical step in the metabolism of this compound is its conversion to Prednisolone-d7. This is a reversible reaction, though the equilibrium favors the formation of prednisolone.[4][5]
Key Phase I Metabolic Reactions:
-
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Mediated Conversion: The primary metabolic pathway is the reduction of the 11-keto group of prednisone to an 11β-hydroxyl group, yielding the active metabolite prednisolone.[5] This reaction is catalyzed by 11β-HSD type 1. The reverse reaction, the oxidation of prednisolone back to prednisone, is catalyzed by 11β-HSD type 2.
-
6β-Hydroxylation: Both prednisone and prednisolone can undergo hydroxylation at the 6β-position, a reaction primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[6][7][8] This results in the formation of 6β-hydroxy-prednisone and 6β-hydroxy-prednisolone.
-
20-Keto Reduction: The ketone group at position 20 can be reduced to form 20α- and 20β-hydroxy metabolites (e.g., 20α-dihydro-prednisone, 20β-dihydro-prednisone, 20α-dihydro-prednisolone, and 20β-dihydro-prednisolone).[4][7] Enzymes from the aldo-keto reductase (AKR) family are likely involved in this process.[7]
Metabolic Pathway of this compound
Caption: Phase I metabolic pathway of this compound.
Phase II Metabolism: Conjugation and Excretion
Following Phase I modifications, the resulting metabolites, as well as the parent drug and its active form, undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their elimination from the body.
-
Glucuronidation: The primary conjugation pathway for prednisone and its metabolites is glucuronidation, which is mainly catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[7]
-
Sulfation: Sulfation is another conjugation pathway, resulting in the formation of sulfate (B86663) conjugates.
The conjugated metabolites are then primarily excreted in the urine.[2] A smaller fraction may be eliminated through bile.
Overall Metabolic Fate of this compound
Caption: Overall metabolic fate of this compound.
Quantitative Data
The following tables summarize key pharmacokinetic parameters for prednisone and prednisolone based on studies in humans. As previously stated, this data serves as a proxy for this compound.
Table 1: Pharmacokinetic Parameters of Prednisone and Prednisolone
| Parameter | Prednisone | Prednisolone | Reference(s) |
| Bioavailability (%) | ~80 (conversion to prednisolone) | ~99 | [4][5] |
| Time to Peak Plasma Concentration (Tmax) (hours) | 1 - 3 | 1 - 3 | [4] |
| Plasma Half-life (t½) (hours) | 3.4 - 3.8 | 2.1 - 3.5 | [4] |
| Volume of Distribution (Vd) (L/kg) | 0.4 - 1.0 | 0.64 | [5] |
| Protein Binding (%) | Low (<50%) | 70-90 (concentration-dependent) | [5] |
Table 2: Major Metabolites of Prednisone
| Metabolite | Metabolic Reaction | Key Enzyme(s) | Reference(s) |
| Prednisolone | 11-keto reduction | 11β-HSD1 | [5] |
| 6β-hydroxy-prednisone | 6β-hydroxylation | CYP3A4 | [6] |
| 6β-hydroxy-prednisolone | 6β-hydroxylation | CYP3A4 | [6][7] |
| 20α/β-dihydro-prednisone | 20-keto reduction | AKR family | |
| 20α/β-dihydro-prednisolone | 20-keto reduction | AKR family | [7] |
| Glucuronide Conjugates | Glucuronidation | UGT2B7 | [7] |
Experimental Protocols
Detailed methodologies are crucial for studying the metabolic fate of this compound. Below are generalized protocols based on established methods for prednisone metabolism analysis.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to investigate the Phase I metabolism of this compound.
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and a phosphate (B84403) buffer.
-
Substrate Addition: Add this compound to the incubation mixture to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to identify and quantify this compound and its metabolites.[2][9]
In Vivo Metabolism Study in Animal Models (e.g., Mice)
This protocol outlines a typical in vivo study to assess the pharmacokinetics and metabolism of this compound.[1]
-
Animal Dosing: Administer a defined dose of this compound to the animals (e.g., via oral gavage).[1]
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[1] Collect urine and feces over a 24-hour period.
-
Sample Processing: Process blood samples to obtain plasma. Extract drugs and metabolites from plasma, urine, and homogenized feces.
-
LC-MS/MS Analysis: Quantify the concentrations of this compound and its metabolites in the processed samples using LC-MS/MS.[1]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) from the plasma concentration-time data.
Experimental Workflow for In Vivo Metabolism Study
Caption: Workflow for an in vivo metabolism study.
Conclusion
The metabolic fate of this compound is characterized by its initial conversion to the active metabolite, Prednisolone-d7, followed by a series of Phase I and Phase II metabolic reactions that facilitate its excretion. The primary enzymes involved include 11β-HSD1, CYP3A4, AKRs, and UGT2B7. While quantitative data for the deuterated form is scarce, the extensive knowledge of prednisone metabolism provides a robust framework for understanding the biotransformation of this compound. The experimental protocols outlined in this guide offer a starting point for researchers to further investigate the specific metabolic profile and pharmacokinetics of this deuterated compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics of Prednisone and Prednisolone | Semantic Scholar [semanticscholar.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Pharmacology and pharmacogenetics of prednisone and prednisolone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. ClinPGx [clinpgx.org]
- 8. Reactome | CYP3A4 oxidizes PREDN,PREDL [reactome.org]
- 9. Quantification of unbound prednisolone, prednisone, cortisol and cortisone in human plasma by ultrafiltration and direct injection into liquid chromatrography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Prednisone-d7 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Prednisone-d7, a deuterated isotopologue of the synthetic corticosteroid, prednisone (B1679067). This document outlines its core physicochemical properties, its role in experimental settings, and the fundamental signaling pathways associated with its non-deuterated counterpart, prednisone.
Core Physicochemical Data
This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of prednisone in biological matrices. Its deuteration provides a distinct mass spectrometric signature while maintaining similar chemical and physiological properties to the unlabeled compound.
| Property | Value | Source |
| Compound Name | This compound | N/A |
| Molecular Formula | C₂₁H₁₉D₇O₅ | N/A |
| Molecular Weight | 365.47 g/mol | [1][2][3] |
| CAS Number | Not Available (Unlabeled: 53-03-2) | [1][2][3] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Prednisone is a prodrug that is converted in the liver to its active metabolite, prednisolone.[2][4] Prednisolone then exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).[1][2] The activated GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes.[1]
Experimental Protocols
Quantification of Prednisone in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of prednisone in biological matrices such as plasma, serum, or urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized workflow for such an analysis.
Methodology Details:
-
Sample Preparation: Biological samples are first thawed and vortexed. A known concentration of this compound in a suitable solvent (e.g., methanol) is added to each sample, calibrator, and quality control sample. This is followed by a protein precipitation step, often with a solvent like acetonitrile (B52724), or a liquid-liquid extraction to isolate the analytes from the biological matrix. The supernatant is then separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection.
-
LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatography system coupled with a tandem mass spectrometer. Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both prednisone and this compound, ensuring high selectivity and sensitivity.
-
Data Analysis: The peak areas of the analyte (prednisone) and the internal standard (this compound) are integrated. A calibration curve is constructed by plotting the ratio of the peak area of prednisone to the peak area of this compound against the known concentrations of the calibrators. The concentration of prednisone in the unknown samples is then calculated from this calibration curve.
This in-depth guide provides essential technical information for researchers and professionals working with this compound. The provided data and diagrams offer a comprehensive overview for its application in scientific research and drug development.
References
Stability of Deuterium Labels in Steroid Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of deuterium (B1214612) labels in steroid molecules. Understanding the factors that influence the retention or exchange of deuterium is critical for the accurate application of deuterated steroids in metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry. This document outlines the core principles of deuterium label stability, presents quantitative data on label retention, provides detailed experimental protocols for stability assessment, and illustrates key concepts with diagrams.
Core Principles of Deuterium Label Stability in Steroids
The stability of a deuterium (²H or D) label on a steroid molecule is primarily determined by its chemical environment, specifically its position on the steroid scaffold and the conditions to which the molecule is exposed. The key mechanism of deuterium loss is through hydrogen-deuterium (H/D) exchange, a chemical reaction where a deuterium atom is replaced by a protium (B1232500) (¹H) atom from the surrounding solvent or matrix.
Factors Influencing H/D Exchange:
-
Position of the Deuterium Label:
-
Enolizable Positions: Protons (and therefore, deuterium) located on carbon atoms alpha (α) to a carbonyl group (ketone) are susceptible to enolization under both acidic and basic conditions. This process involves the formation of an enol or enolate intermediate, which can then be protonated by the solvent, leading to the loss of the deuterium label. Many steroids possess ketone functionalities (e.g., at C3, C17, C20), making the adjacent positions vulnerable to H/D exchange.
-
Non-Enolizable Positions: Deuterium labels on carbon atoms that are not adjacent to a carbonyl group or other activating functional groups are generally considered stable and less prone to exchange under typical analytical conditions.
-
-
pH of the Medium:
-
Temperature: Increased temperature provides the necessary activation energy for the H/D exchange reaction, thus increasing the rate of deuterium loss.
-
Solvent/Matrix: The presence of protic solvents (e.g., water, methanol) is necessary for H/D exchange to occur. The composition of the biological matrix (e.g., plasma, urine) can also influence stability due to enzymatic activity and pH.
-
Enzymatic Activity: Certain enzymes, particularly those involved in steroid metabolism, can catalyze reactions that may lead to the loss of a deuterium label, although this is often a result of metabolic conversion rather than simple H/D exchange.
Quantitative Data on Deuterium Label Stability
The following tables summarize available quantitative data on the stability of deuterium labels in specific steroid molecules under various conditions. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.
Table 1: Stability of Deuterium-Labeled Testosterone (B1683101)
| Deuterated Analog | Condition | Duration | Deuterium Retention (%) | Reference |
| Testosterone-d3 (16,16,17-d3) | Incubation in equine urine (enzymatic/microbial content) | Not specified | Potential for oxidation followed by H/D exchange leading to false positives | [3] |
| d3-Testosterone | In vitro with recombinant human aromatase (CYP19) | Not specified | Half-life 4 to 7 times longer than testosterone, indicating resistance to aromatization at the labeled position | [4] |
| Testosterone | Serum, in vitro | Not specified | Free (unbound) fraction increases with increasing temperature (36-39°C) and decreasing pH (7.4 to 6.9) | [5] |
Table 2: Stability of Deuterium-Labeled Corticosteroids
| Deuterated Analog | Condition | Duration | Deuterium Retention (%) | Reference |
| Cortisol-d5 ([1,1,19,19,19-2H5]) | Human plasma in vivo | 4-5 hours | Stable for kinetic studies of interconversion to cortisone (B1669442) | [6] |
| Cortisol, Cortisone, Prednisolone, Prednisone | Human plasma | Not specified | Isotope effect on HPLC retention time observed, which can affect quantification | [7] |
| Corticosteroids | Topical formulations | Not specified | Degradation observed, with formation of impurities such as acetate (B1210297) and 17-keto steroids | [8] |
| Cortisol | Human plasma | Up to 10.8 years | Stable at -25°C with only a small, insignificant decrease (6-9%) after 3-4 years | [9] |
Table 3: General Observations on Deuterium Exchange in Ketosteroids
| Steroid Class | Observation | Reference |
| 3-Ketosteroids | Can catalyze transhydrogenation and H/D exchange at C1 and C2 positions, particularly with enzymatic involvement. | [10] |
| Androstenedione (B190577), Testosterone, Cortisone | γ-hydrogens in α,β-unsaturated carbonyl systems are able to exchange through conjugation. | [2] |
Experimental Protocols
Protocol for Assessing Deuterium Back-Exchange in a Biological Matrix
This protocol is designed to determine the stability of a deuterium-labeled steroid internal standard in a biological matrix (e.g., plasma, urine) under typical sample preparation and storage conditions.
Objective: To quantify the extent of deuterium back-exchange of a labeled steroid in a relevant biological matrix.
Materials:
-
Deuterium-labeled steroid standard
-
Non-labeled steroid reference standard
-
Blank biological matrix (e.g., drug-free human plasma)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the deuterated steroid in methanol (B129727).
-
Prepare a 1 mg/mL stock solution of the non-labeled steroid in methanol.
-
-
Sample Preparation:
-
Spike the deuterated steroid stock solution into the blank biological matrix to a final concentration relevant to its intended use as an internal standard (e.g., 100 ng/mL).
-
Prepare a control sample by spiking the same concentration of the deuterated steroid into PBS (pH 7.4).
-
Prepare a "zero" time point sample by immediately proceeding to the extraction step after spiking.
-
-
Incubation:
-
Incubate the remaining spiked biological matrix and PBS samples at a relevant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 24 hours) to simulate sample handling and storage.
-
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of each sample (including the "zero" time point and incubated samples), add 300 µL of ACN containing 0.1% FA.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Monitor the MRM (Multiple Reaction Monitoring) transitions for both the deuterated steroid and the corresponding non-labeled steroid.
-
-
Data Analysis:
-
Calculate the peak area ratio of the non-labeled analyte to the deuterated internal standard for all samples.
-
Compare the peak area ratio of the incubated samples to the "zero" time point sample. A significant increase in the signal of the non-labeled steroid in the incubated samples indicates back-exchange.
-
Quantify the percentage of back-exchange using a calibration curve prepared with known concentrations of the non-labeled steroid.
-
Protocol for Forced Degradation Study
This protocol outlines a forced degradation study to investigate the stability of a deuterated steroid under various stress conditions.
Objective: To identify potential degradation pathways and assess the stability of the deuterium label under harsh chemical conditions.
Materials:
-
Deuterium-labeled steroid
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol
-
Water
-
LC-MS system with a high-resolution mass spectrometer (e.g., Orbitrap or TOF)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the deuterated steroid in methanol (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stress reagent to a final concentration of approximately 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with 50:50 methanol:water.
-
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Incubate the control sample at 60°C for 24 hours.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary (for acid and base hydrolysis samples), and dilute with mobile phase for LC-MS analysis.
-
Analyze the samples using a high-resolution LC-MS system to identify the parent deuterated steroid and any degradation products.
-
-
Data Analysis:
-
Determine the percentage of the parent deuterated steroid remaining at each time point for each stress condition.
-
Analyze the mass spectra to identify any loss of deuterium from the parent molecule (shift in isotopic pattern) or the formation of degradation products.
-
Propose degradation pathways based on the identified products.
-
Visualizations
Signaling Pathways and Experimental Workflows
// Nodes cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; pregnenolone (B344588) [label="Pregnenolone", fillcolor="#F1F3F4", fontcolor="#202124"]; progesterone (B1679170) [label="Progesterone", fillcolor="#F1F3F4", fontcolor="#202124"]; d_progesterone [label="Progesterone-dₙ\n(Tracer)", fillcolor="#FBBC05", fontcolor="#202124"]; seventeen_oh_progesterone [label="17α-OH Progesterone", fillcolor="#F1F3F4", fontcolor="#202124"]; deoxycortisol [label="11-Deoxycortisol", fillcolor="#F1F3F4", fontcolor="#202124"]; cortisol [label="Cortisol", fillcolor="#F1F3F4", fontcolor="#202124"]; d_cortisol [label="Cortisol-dₙ\n(Tracer/IS)", fillcolor="#FBBC05", fontcolor="#202124"]; androstenedione [label="Androstenedione", fillcolor="#F1F3F4", fontcolor="#202124"]; testosterone [label="Testosterone", fillcolor="#F1F3F4", fontcolor="#202124"]; d_testosterone [label="Testosterone-dₙ\n(Tracer/IS)", fillcolor="#FBBC05", fontcolor="#202124"]; estradiol (B170435) [label="Estradiol", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="LC-MS/MS Analysis\n(Metabolite Profiling)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges cholesterol -> pregnenolone [label="CYP11A1"]; pregnenolone -> progesterone [label="3β-HSD"]; progesterone -> seventeen_oh_progesterone [label="CYP17A1"]; seventeen_oh_progesterone -> deoxycortisol [label="CYP21A2"]; deoxycortisol -> cortisol [label="CYP11B1"]; seventeen_oh_progesterone -> androstenedione [label="CYP17A1"]; androstenedione -> testosterone [label="17β-HSD"]; testosterone -> estradiol [label="Aromatase (CYP19A1)"];
d_progesterone -> analysis [style=dashed, color="#EA4335", label="Track Metabolism"]; d_cortisol -> analysis [style=dashed, color="#EA4335", label="Quantification"]; d_testosterone -> analysis [style=dashed, color="#EA4335", label="Quantification"];
{rank=same; progesterone; d_progesterone} {rank=same; cortisol; d_cortisol} {rank=same; testosterone; d_testosterone} }
Caption: Use of deuterated steroids as tracers in metabolic pathways.
// Nodes start [label="Start: Deuterated\nSteroid Standard", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_samples [label="Prepare Samples:\n- Biological Matrix (e.g., Plasma)\n- Control Buffer (e.g., PBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubate Samples\n(Time course, e.g., 0, 4, 8, 24h)\n at relevant temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Sample Extraction\n(e.g., Protein Precipitation)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="LC-MS/MS Analysis\n(Monitor deuterated and\nnon-deuterated forms)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis:\n- Calculate Peak Area Ratios\n- Determine % Back-Exchange", fillcolor="#FBBC05", fontcolor="#202124"]; stable [label="Label is Stable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; unstable [label="Label is Unstable\n(Back-Exchange Occurred)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prep_samples; prep_samples -> incubation; incubation -> extraction; extraction -> analysis; analysis -> data_analysis; data_analysis -> stable [label="No significant increase\nin non-labeled form"]; data_analysis -> unstable [label="Significant increase\nin non-labeled form"]; }
Caption: Workflow for assessing deuterium label stability.
// Nodes stability [label="Deuterium Label Stability", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; position [label="Position of Label", fillcolor="#F1F3F4", fontcolor="#202124"]; enolizable [label="Enolizable\n(α to C=O)", fillcolor="#FBBC05", fontcolor="#202124"]; non_enolizable [label="Non-Enolizable", fillcolor="#34A853", fontcolor="#FFFFFF"]; conditions [label="Experimental Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; ph [label="pH", fillcolor="#F1F3F4", fontcolor="#202124"]; acidic_basic [label="Acidic / Basic", fillcolor="#EA4335", fontcolor="#FFFFFF"]; neutral [label="Near Neutral (pH 2-3 minimum)", fillcolor="#34A853", fontcolor="#FFFFFF"]; temperature [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; high_temp [label="High", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_temp [label="Low", fillcolor="#34A853", fontcolor="#FFFFFF"]; matrix [label="Matrix/Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; protic [label="Protic Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; aprotic [label="Aprotic Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges stability -> position; stability -> conditions; position -> enolizable [label="Decreases Stability"]; position -> non_enolizable [label="Increases Stability"]; conditions -> ph; conditions -> temperature; conditions -> matrix; ph -> acidic_basic [label="Decreases Stability"]; ph -> neutral [label="Increases Stability"]; temperature -> high_temp [label="Decreases Stability"]; temperature -> low_temp [label="Increases Stability"]; matrix -> protic [label="Enables Exchange"]; matrix -> aprotic [label="Prevents Exchange"]; }
Caption: Factors influencing deuterium label stability.
Conclusion
The stability of deuterium labels in steroid molecules is a critical consideration for researchers in drug development and metabolic studies. While labels at non-enolizable positions are generally stable, those at positions alpha to a carbonyl group are susceptible to H/D exchange, a process significantly influenced by pH and temperature. Careful selection of the labeling position and control of experimental conditions are paramount for obtaining accurate and reliable data. The experimental protocols provided in this guide offer a framework for assessing the stability of deuterated steroids, ensuring their appropriate use as internal standards and metabolic tracers. For critical applications, especially when there is a risk of back-exchange, the use of stable isotope-labeled standards with ¹³C or ¹⁵N is a preferred, albeit more costly, alternative.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MON-261 Characterization of d3-Testosterone, A Novel, Non-Aromatizing Androgen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in the free (unbound) fraction of testosterone in serum in vitro as affected by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotope methodology for kinetic studies of interconversion of cortisol and cortisone in a human subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of corticosteroids in human plasma by liquid chromatography-thermospray mass spectrometry using stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 9. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to Exploratory Studies Utilizing Stable Isotope-Labeled Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of stable isotope-labeled steroids in exploratory research. It covers the core principles, experimental designs, and analytical methodologies that are crucial for leveraging these powerful tools in drug development and metabolic studies.
Introduction to Stable Isotope-Labeled Steroids
Stable isotope-labeled (SIL) steroids are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O).[1][2] This isotopic enrichment does not alter the chemical properties of the steroid, making SIL steroids ideal tracers for quantitative analysis and metabolic studies.[1] The primary advantage of using SIL steroids is the ability to differentiate between exogenously administered and endogenously produced steroids, a critical aspect of pharmacokinetic and pharmacodynamic assessments.[3]
The most common application of SIL steroids is in isotope dilution mass spectrometry (IDMS), where they serve as internal standards to ensure accurate and precise quantification of their unlabeled counterparts in complex biological matrices like plasma, urine, and tissue.[4][5] This technique is considered the gold standard for steroid analysis.[6]
Synthesis of Stable Isotope-Labeled Steroids
The synthesis of SIL steroids is a critical first step in their application. Various methods are employed to introduce stable isotopes at specific positions within the steroid nucleus.
Deuterium Labeling
Deuterium-labeled steroids are commonly synthesized through base-catalyzed isotope exchange reactions or by using deuterated reagents in specific reaction steps.[7][8] For instance, [16,16,17-²H₃]-testosterone can be synthesized with high isotopic purity.[1] Another approach involves the Grignard reaction with deuterium-labeled methyl magnesium iodide to produce 17-methyl-d₃-testosterone.[9]
Example Synthetic Workflow for Deuterated Steroids:
Caption: Synthetic workflow for a deuterated steroid.
Carbon-13 Labeling
Carbon-13 labeled steroids are often synthesized using ¹³C-labeled synthons or through total synthesis.[10] For example, [1,2,4,19-¹³C₄]cortisol can be prepared to study its metabolism.[11] These multi-labeled compounds are particularly useful for detailed metabolic fate studies.
Experimental Protocols
Pharmacokinetic Studies
A common experimental design for pharmacokinetic studies involves the administration of a known amount of a stable isotope-labeled steroid to a subject, followed by the collection of biological samples (e.g., plasma, urine) at various time points. The concentrations of both the labeled and unlabeled steroid are then measured to determine key pharmacokinetic parameters.
General Workflow for a Pharmacokinetic Study:
Caption: General workflow for a pharmacokinetic study.
Sample Preparation for Mass Spectrometry
3.2.1. Plasma Sample Preparation for LC-MS/MS
-
Aliquoting: Transfer 200 µL of plasma to a 96-well plate.[2]
-
Internal Standard Spiking: Add a solution of isotopically labeled internal standards.[2]
-
Extraction: Perform supported liquid extraction (SLE) or protein precipitation to remove proteins and interfering substances.[2][12]
-
Evaporation and Reconstitution: The extracted solvent is evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC mobile phase.[12]
3.2.2. Urine Sample Preparation for GC-MS
-
Hydrolysis: To measure total steroid excretion, enzymatic hydrolysis with β-glucuronidase/arylsulfatase is performed to deconjugate the steroids.[1][13]
-
Extraction: Solid-phase extraction (SPE) is commonly used to clean up the sample.[1]
-
Derivatization: A two-step derivatization is often employed. First, keto-groups are protected with methoxyamine hydrochloride, followed by the silylation of hydroxyl-groups to form trimethylsilyl (B98337) (TMS) ethers.[1]
Analytical Methods
3.3.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of steroids in plasma due to its high sensitivity and specificity.[12]
| Parameter | Typical Setting |
| LC Column | C18 or PFP (Pentafluorophenyl) reverse-phase column[2][10] |
| Mobile Phase | Gradient elution with water and methanol (B129727) or acetonitrile, often with a formic acid additive[2][10] |
| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[10][14] |
| MS Detection | Multiple Reaction Monitoring (MRM) for targeted quantification[15] |
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for urinary steroid profiling.[13]
| Parameter | Typical Setting |
| GC Column | Non-polar capillary column (e.g., HP-5ms)[13] |
| Carrier Gas | Helium[13] |
| Injector | Splitless mode at high temperature (e.g., 280°C)[13] |
| Ionization | Electron Ionization (EI)[1] |
| MS Detection | Full scan or Selected Ion Monitoring (SIM)[1][16] |
Quantitative Data Presentation
The use of stable isotope-labeled steroids allows for the precise determination of various quantitative parameters.
Table 1: Representative Lower Limits of Quantification (LLOQs) for Steroids in Serum by LC-MS/MS
| Steroid | LLOQ (ng/mL) | Reference |
| Estradiol | 0.005 | [10] |
| Testosterone (B1683101) | 0.05 - 0.1 | [10] |
| Cortisol | 0.1 - 1.0 | [10][17] |
| Cortisone | 0.1 | [17] |
| Progesterone | 0.02 - 0.1 | [10] |
| Androstenedione | 0.05 | [10] |
Table 2: Pharmacokinetic Parameters of Testosterone in Healthy Men
| Parameter | Value | Unit | Reference |
| Clearance (CL/F) | 2.6 | kL/day | [18] |
| Volume of Distribution (V/F) | 14.4 | kL | [18] |
| Half-life (t₁/₂) | 4.05 | days | [18] |
| Cmax (after 100 mg/wk TC) | ~1108 | ng/dL | [19] |
Table 3: GC-MS Retention Times of TMS-Derivatized Steroids
| Compound | Retention Time (min) | Reference |
| 7α-Hydroxycholesterol | 22.5 | [13] |
| 7β-Hydroxycholesterol | 22.8 | [13] |
| 7α-Hydroxypregnenolone | 18.2 | [13] |
| 7β-Hydroxypregnenolone | 18.5 | [13] |
Steroid Signaling Pathways
Steroid hormones exert their effects through two main pathways: the classical genomic pathway and the non-classical, rapid signaling pathway.
Classical (Genomic) Signaling Pathway
This pathway involves the binding of the steroid hormone to an intracellular receptor, which then translocates to the nucleus and acts as a transcription factor to regulate gene expression.[2][7]
Caption: Classical (genomic) steroid signaling pathway.
Non-Classical (Non-Genomic) Signaling Pathway
This pathway involves the interaction of steroid hormones with membrane-associated receptors, leading to rapid cellular responses through the activation of intracellular signaling cascades.[20][21]
Caption: Non-classical (non-genomic) steroid signaling pathway.
Conclusion
Exploratory studies utilizing stable isotope-labeled steroids provide an unparalleled level of detail and accuracy in understanding the pharmacokinetics, metabolism, and mechanisms of action of steroid hormones. The methodologies outlined in this guide, from synthesis and experimental design to advanced analytical techniques, form the foundation for robust and reliable research in endocrinology and drug development. The ability to precisely quantify and trace these molecules in biological systems is essential for advancing our knowledge of steroid physiology and pathology.
References
- 1. Facile synthesis of [16,16,17-2H3]-testosterone, -epitestosterone and their glucuronides and sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]
- 5. Measurement of steroid levels by GC/MS/MS [protocols.io]
- 6. What Do We Know about Classical and Non-Classical Progesterone Receptors in the Human Female Reproductive Tract? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Steroid hormone signaling: multifaceted support of testicular function [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of multi-labeled cortisols and cortisones with (2)H and (13)C for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Population Pharmacokinetic/Pharmacodynamic Modeling of Depot Testosterone Cypionate in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New Insights into the Classical and Non-classical Actions of Estrogen: Evidence from Estrogen Receptor Knock Out and Knock In Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Precision Quantification of Prednisone in Human Plasma using Prednisone-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of prednisone (B1679067) in human plasma. The use of a stable isotope-labeled internal standard, Prednisone-d7, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis. The described protocol, including sample preparation by solid-phase extraction (SPE), chromatographic conditions, and mass spectrometric parameters, is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, clinical research, and other applications requiring reliable prednisone quantification.
Introduction
Prednisone is a synthetic corticosteroid pro-drug that is converted in the liver to its active form, prednisolone. It is widely used for its anti-inflammatory and immunosuppressive properties in the treatment of a variety of conditions. Accurate measurement of prednisone concentrations in biological matrices is crucial for pharmacokinetic assessments and for understanding its disposition. LC-MS/MS has become the gold standard for small molecule quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for mitigating analytical variability and ensuring the reliability of results. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby providing effective normalization.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing and Centrifugation: Allow plasma samples to thaw at room temperature. Vortex mix for 15 seconds and centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Internal Standard Spiking: To 200 µL of plasma supernatant, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of acetonitrile (B52724) to the plasma/IS mixture. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 5 minutes.
-
Solid-Phase Extraction:
-
Condition an SPE cartridge (e.g., Oasis HLB 1cc/30mg) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: Hold at 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Prednisone | 359.2 | 161.1 |
| This compound | 366.2 | 166.1 |
Note: The product ion for this compound is inferred based on the mass shift of the deuterated fragment. Optimal transitions should be confirmed experimentally.
Data Presentation
The following tables summarize the expected quantitative performance of this method, compiled from typical results for corticosteroid analysis.[1]
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Prednisone | 1 - 1000 | Linear, 1/x² weighting | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 10 | < 10 | 90 - 110 |
| Mid QC | 100 | < 10 | < 10 | 90 - 110 |
| High QC | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Prednisone | > 85 | 90 - 110 |
| This compound | > 85 | 90 - 110 |
Mandatory Visualization
Caption: LC-MS/MS workflow for prednisone quantification.
Conclusion
The LC-MS/MS method presented here, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the quantification of prednisone in human plasma. The detailed sample preparation protocol and optimized analytical conditions are designed to deliver high-quality data suitable for a range of research and drug development applications. The use of a stable isotope-labeled internal standard is paramount in correcting for analytical variability, thereby ensuring the accuracy and precision of the results.
References
Application Notes and Protocols for the Quantitative Analysis of Prednisone in Plasma Using Prednisone-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisone (B1679067) is a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. Accurate quantification of prednisone concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the quantitative analysis of prednisone in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Prednisone-d7 as the internal standard. The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Prednisone reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve prednisone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
Working Standard Solutions:
-
Prepare serial dilutions of the prednisone stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.
-
Prepare a working internal standard solution by diluting the this compound stock solution with the same solvent mixture to a final concentration of 100 ng/mL.
Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL.[1]
-
Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3 ng/mL, 150 ng/mL, and 400 ng/mL).
Plasma Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma samples (blank, calibration standards, QCs, and unknown samples) into a 96-well plate.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each well, except for the blank plasma.
-
Add 300 µL of acetonitrile to each well to precipitate the plasma proteins.
-
Seal the plate and vortex for 2 minutes at medium speed.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
-
Start with 95% A
-
Linearly decrease to 5% A over 3 minutes
-
Hold at 5% A for 1 minute
-
Return to 95% A and re-equilibrate for 1 minute
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following mass transitions should be monitored.[1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Prednisone | 359.2 | 147.1 |
| This compound | 366.2 | 150.1 |
Note: The exact product ions for this compound should be optimized by direct infusion, but the indicated transition is a common and expected fragmentation pattern for a deuterated analog of prednisone.
Data Presentation
The following tables summarize the expected quantitative performance of this analytical method based on typical validation results reported in the literature for similar assays.[1][3]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Prednisone | 1 - 500 | Linear, 1/x² weighting | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low QC | 3.0 | < 10% | < 10% | ± 15% |
| Medium QC | 150 | < 10% | < 10% | ± 15% |
| High QC | 400 | < 10% | < 10% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Prednisone | > 85% | Minimal (within ±15%) |
| This compound | > 85% | Minimal (within ±15%) |
Table 4: Stability
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temp) | 8 hours | 90-110% |
| Freeze-Thaw Cycles | 3 cycles | 90-110% |
| Long-term (-20°C) | 30 days | 90-110% |
Visualizations
Caption: Experimental workflow for prednisone quantification.
Caption: Principle of internal standard quantification.
References
- 1. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 2. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of unbound prednisolone, prednisone, cortisol and cortisone in human plasma by ultrafiltration and direct injection into liquid chromatrography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a High-Sensitivity Bioanalytical Method for Prednisone in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prednisone (B1679067) is a synthetic corticosteroid widely used for its potent anti-inflammatory and immunosuppressive properties.[1][2] It is a prodrug that is rapidly metabolized in the liver to its active form, prednisolone (B192156).[1][3][4] Accurate quantification of prednisone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis due to its high sensitivity, specificity, and versatility.[6]
This application note details a robust and sensitive LC-MS/MS method for the quantification of prednisone in human plasma. The method utilizes Prednisone-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The protocol includes a straightforward solid-phase extraction (SPE) procedure for sample cleanup and is validated according to industry-standard guidelines.[6][7]
Experimental Protocols
Materials and Reagents
-
Analytes: Prednisone, this compound (Internal Standard)
-
Solvents: HPLC-grade Methanol (B129727), Acetonitrile, and Water
-
Reagents: Formic Acid, Ammonium Formate
-
Biological Matrix: Human Plasma (K2-EDTA)
-
Labware: Polypropylene tubes, 96-well plates, autosampler vials
Instrumentation (LC-MS/MS)
A summary of the Liquid Chromatography and Mass Spectrometry conditions is provided in the table below.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System: | Agilent, Shimadzu, Waters, or equivalent |
| Column: | C18 reverse-phase column (e.g., XTerra MS C18, 100 mm x 3.9 mm, 5 µm)[10] |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Flow Rate: | 0.8 - 1.0 mL/min[10] |
| Column Temperature: | 40 °C |
| Injection Volume: | 10 µL |
| Gradient: | Optimized for separation of prednisone from endogenous interferences. |
| Mass Spectrometry | |
| MS System: | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Quattro Premier)[11] |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage: | 5000 V[10] |
| Temperature: | 250 °C[10] |
| Collision Gas: | Nitrogen |
| Detection Mode: | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions were optimized for the quantification and confirmation of prednisone and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Prednisone (Quantifier) | 359.2 | 237.1 | 30[10] |
| Prednisone (Qualifier) | 359.2 | 122.0 | 30[10] |
| This compound (IS) | 366.2 | 242.1 | (Optimized) |
Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of Prednisone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the prednisone stock solution in a 50:50 methanol:water mixture to create calibration standards. Prepare a working solution of this compound at an appropriate concentration.
-
Calibration Curve and QC Samples: Spike blank human plasma with the prednisone working solutions to create calibration standards ranging from 1 to 500 ng/mL.[10][12] Quality control (QC) samples are prepared similarly at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[8]
-
Sample Loading: To 500 µL of plasma sample (standard, QC, or unknown), add 25 µL of the this compound internal standard working solution. Vortex and load the entire sample onto the conditioned SPE cartridge.[8]
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.[8]
-
Elution: Elute the prednisone and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase mixture (e.g., 50:50 A:B) and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines.[6] A summary of the validation parameters is presented below.
| Validation Parameter | Result |
| Linearity (Range) | 1.0 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[12] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (85-115%) |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal ion suppression/enhancement observed |
Visualizations
Bioanalytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for prednisone quantification in plasma samples.
Caption: Experimental workflow for prednisone quantification.
Prednisone Mechanism of Action
Prednisone exerts its effects by modulating gene expression through the glucocorticoid receptor (GR) signaling pathway.[2][13][14] The diagram below outlines this genomic mechanism.
References
- 1. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Prednisone? [synapse.patsnap.com]
- 3. Prednisone - Wikipedia [en.wikipedia.org]
- 4. Prednisone | Mechanism of Action, Function & Side Effects - Video | Study.com [study.com]
- 5. Monitoring prednisone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. jopcr.com [jopcr.com]
- 13. researchgate.net [researchgate.net]
- 14. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Sample Preparation Strategies for Steroid Analysis Using Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of steroid hormones in biological matrices is critical for a wide range of applications, including clinical diagnostics, endocrine research, and pharmaceutical development. The inherent complexity of biological samples, such as serum, plasma, and urine, necessitates robust sample preparation techniques to remove interfering substances and enrich the analytes of interest. The use of deuterated internal standards is a cornerstone of modern steroid analysis, particularly when coupled with mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] These stable isotope-labeled standards closely mimic the physicochemical properties of the target analytes, allowing for effective correction of matrix effects and variations that can occur during sample extraction, processing, and analysis.[1][2][3] This application note provides detailed protocols for common sample preparation techniques and summarizes key quantitative data to guide researchers in selecting the optimal method for their specific analytical needs.
The Role of Deuterated Internal Standards
Deuterated internal standards are synthetic versions of the target steroid molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution results in a compound with a higher mass but nearly identical chemical and physical properties to the endogenous analyte.[2]
Key Advantages:
-
Correction for Matrix Effects: Co-eluting matrix components can enhance or suppress the ionization of target analytes in the mass spectrometer, leading to inaccurate quantification.[4][5] Deuterated standards experience similar matrix effects as the native analytes, allowing for reliable normalization of the signal.[1]
-
Compensation for Sample Loss: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. Since the deuterated standard is added at the beginning of the workflow, it accounts for these losses.[2]
-
Improved Precision and Accuracy: By minimizing the impact of experimental variability, deuterated standards significantly enhance the precision and accuracy of quantitative results.[1][2]
The general workflow for utilizing deuterated standards in steroid analysis is depicted below.
References
Application Notes and Protocols for the Detection of Prednisone-d7 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisone (B1679067) is a synthetic corticosteroid prodrug that is metabolized in the liver to its active form, prednisolone. It is widely used for its potent anti-inflammatory and immunosuppressive properties in the treatment of a variety of conditions, including autoimmune diseases, inflammatory disorders, and cancer. The monitoring of prednisone and its metabolites is crucial in clinical and research settings to ensure therapeutic efficacy and minimize adverse effects. Stable isotope-labeled internal standards, such as Prednisone-d7, are essential for accurate and precise quantification of prednisone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the detection and quantification of this compound, serving as a comprehensive guide for researchers and scientists in the field of drug development and analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical for accurate and reproducible results. Below are two common methods for the extraction of prednisone from biological matrices such as plasma and urine. This compound should be spiked into the sample prior to extraction to serve as an internal standard.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of prednisone from urine.
-
To 2.5 mL of urine, add 1.5 mL of 0.2 M phosphate (B84403) buffer.
-
Add 40 µL of β-glucuronidase enzyme solution.
-
Incubate the mixture at 50°C for 30 minutes to hydrolyze glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
Adjust the pH to 9.6 with a carbonate buffer.
-
Add 5 mL of methyl tert-butyl ether (MTBE) and vortex for 20 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of 10% methanol (B129727) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is effective for cleaning up samples and concentrating the analyte of interest from serum or plasma.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated plasma or serum sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for injection.
Liquid Chromatography (LC)
Effective chromatographic separation is key to resolving prednisone from other endogenous compounds and ensuring accurate quantification.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation and peak shape.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. An example gradient is as follows:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Parameters
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for the sensitive and selective quantification of this compound. Ionization is typically achieved using electrospray ionization (ESI) in positive ion mode.
Note: The following MRM transitions and collision energies are suggested starting points and should be optimized on the specific instrument being used for the analysis. The precursor ion for this compound is inferred from its molecular weight, and the product ions are based on the known fragmentation of prednisone and deuterated prednisolone.
Data Presentation
The following tables summarize the suggested mass spectrometry parameters for the detection of Prednisone and its deuterated internal standard, this compound.
Table 1: Mass Spectrometry Parameters for Prednisone
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 359.2 |
| Product Ion (Quantifier) (m/z) | 147.1 |
| Product Ion (Qualifier) (m/z) | 171.2 |
| Collision Energy (eV) | 20 - 35 (Optimize for your instrument) |
| Declustering Potential (V) | 40 - 60 (Optimize for your instrument) |
Table 2: Suggested Mass Spectrometry Parameters for this compound (Internal Standard)
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 366.2 |
| Product Ion (Quantifier) (m/z) | 152.1 (inferred) |
| Product Ion (Qualifier) (m/z) | 176.2 (inferred) |
| Collision Energy (eV) | 20 - 35 (Optimize for your instrument) |
| Declustering Potential (V) | 40 - 60 (Optimize for your instrument) |
Experimental Workflow
The overall workflow for the analysis of prednisone using this compound as an internal standard is depicted in the following diagram.
Conclusion
The protocols and parameters outlined in this application note provide a robust starting point for the sensitive and selective quantification of prednisone in biological matrices using this compound as an internal standard. Adherence to good laboratory practices, including the optimization of mass spectrometry parameters for the specific instrument in use, is crucial for achieving accurate and reliable results. These methodologies are valuable for a wide range of applications in clinical research and drug development, facilitating a better understanding of the pharmacokinetics and therapeutic effects of prednisone.
Application Note: Therapeutic Drug Monitoring of Prednisone using Prednisone-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Prednisone (B1679067) is a synthetic corticosteroid widely used for its potent anti-inflammatory and immunosuppressive properties in the treatment of a variety of conditions, including autoimmune diseases, inflammatory disorders, and in post-transplantation immunosuppressive regimens.[1] It is a prodrug that is rapidly metabolized in the liver to its active form, prednisolone (B192156).[1] Therapeutic drug monitoring (TDM) of prednisone and prednisolone is crucial to optimize dosing, ensure efficacy, and minimize the risk of adverse effects, which can be severe with long-term use.[2]
This application note describes a robust and sensitive method for the quantitative analysis of prednisone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Prednisone-d7, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Principle of the Method
This method is based on the principle of stable isotope dilution analysis. A known concentration of this compound is spiked into plasma samples, calibrators, and quality controls. The samples then undergo a protein precipitation step to remove proteins and other macromolecules. The resulting supernatant is injected into an LC-MS/MS system. The analytes are chromatographically separated from other endogenous components on a reversed-phase column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte (prednisone) to the peak area of the internal standard (this compound) is used to calculate the concentration of prednisone in the sample.
Apparatus and Reagents
Apparatus
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical balance
-
Centrifuge
-
Pipettes
-
Vortex mixer
-
Autosampler vials
Reagents
-
Prednisone certified reference material
-
This compound certified reference material
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Drug-free human plasma
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Prednisone Stock Solution (1 mg/mL): Accurately weigh 10 mg of prednisone and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Prednisone Working Standards: Prepare a series of working standards by serially diluting the prednisone stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for calibration curve points (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
2. Sample Preparation
-
Label microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.
-
Pipette 100 µL of the respective plasma sample (blank, calibrator, QC, or unknown) into the labeled tubes.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except the blank.
-
To precipitate proteins, add 300 µL of acetonitrile to each tube.
-
Vortex the tubes for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to autosampler vials.
-
Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | A standard high-performance liquid chromatography (HPLC) system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 30% B, linear increase to 95% B over 5 min, hold for 1 min, return to 30% B and re-equilibrate for 2 min. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 550°C |
| Curtain Gas | 20 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Prednisone | 359.2 | 147.1 | 40 | 25 |
| 359.2 | 161.1 (Qualifier) | 40 | 22 | |
| This compound | 366.2 | 152.1 | 40 | 25 |
Note: Cone voltage and collision energy are instrument-dependent and should be optimized for the specific mass spectrometer being used.
Data Presentation and Analysis
A calibration curve is constructed by plotting the peak area ratio of prednisone to this compound against the nominal concentration of the calibration standards. The concentration of prednisone in the quality control and unknown samples is then determined by interpolation from the linear regression of the calibration curve.
Table 4: Method Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
Mandatory Visualizations
Caption: Experimental workflow for prednisone TDM.
Caption: Prednisone signaling pathway.
References
Application Note: Steroid Profiling in Biological Matrices Using Prednisone-d7 Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of steroid hormones in biological matrices is crucial for diagnosing and managing a wide range of endocrine disorders, monitoring therapeutic drug efficacy, and in anti-doping control.[1][2][3] Steroids play vital roles in numerous physiological processes, including metabolism, inflammation, immune response, and sexual development.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for steroid profiling due to its high sensitivity, specificity, and the ability to simultaneously measure multiple analytes in a single run.[1][2][5][6] This application note provides a detailed protocol for the quantitative analysis of a panel of corticosteroids, including prednisone, in human plasma and urine using Prednisone-d7 as an internal standard.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is critical for accurate quantification as it closely mimics the analyte of interest during sample preparation and ionization, thereby compensating for matrix effects and variations in instrument response.[7] This protocol is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for steroid profiling.
Experimental Workflow
The overall experimental workflow for steroid profiling in biological matrices is depicted below. This process includes sample collection, preparation, LC-MS/MS analysis, and data processing.
References
- 1. Ultra high performance liquid chromatography tandem mass spectrometry determination and profiling of prohibited steroids in human biological matrices. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of the steroid profile in alternative matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
Application Notes and Protocols for Prednisone-d7 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisone-d7 is a deuterated analog of Prednisone, a synthetic corticosteroid widely used for its potent anti-inflammatory and immunosuppressive properties. The incorporation of seven deuterium (B1214612) atoms into the Prednisone molecule provides a stable isotopic label, making it an invaluable tool for preclinical research, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies. The increased mass of this compound allows for its differentiation from endogenous and non-labeled exogenous Prednisone, enabling precise quantification in biological matrices using mass spectrometry. These application notes provide detailed protocols for the use of this compound in preclinical research settings.
Mechanism of Action
Prednisone is a prodrug that is converted in the liver to its active metabolite, prednisolone.[1] Prednisolone exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[2][3] Upon binding, the GR-prednisolone complex translocates to the nucleus, where it modulates the transcription of a wide range of genes. This leads to the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory proteins, resulting in the suppression of inflammation and the immune response.[3][4]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transitioning from Basic toward Systems Pharmacodynamic Models: Lessons from Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Prednisone in Human Plasma using Liquid-Liquid Extraction and LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of corticosteroids.
Abstract: This application note details a robust and reliable method for the quantitative analysis of prednisone (B1679067) in human plasma. The protocol employs a liquid-liquid extraction (LLE) procedure with Prednisone-d7 as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving prednisone.
Introduction
Prednisone is a synthetic corticosteroid widely used for its potent anti-inflammatory and immunosuppressive properties in the treatment of various conditions, including autoimmune diseases, inflammatory disorders, and certain types of cancer. Accurate and precise quantification of prednisone in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies, as well as for optimizing patient dosing regimens.
Liquid-liquid extraction is a classic and effective sample preparation technique for isolating analytes like prednisone from complex biological matrices such as plasma.[1][2][3][4] This method minimizes matrix effects and concentrates the analyte, leading to improved analytical performance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in extraction recovery and matrix-induced ion suppression or enhancement.[5]
This application note provides a detailed protocol for the LLE of prednisone from human plasma using this compound as an internal standard, followed by analysis using LC-MS/MS.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
Prednisone (Sigma-Aldrich)
-
This compound (Toronto Research Chemicals)
-
-
Solvents and Reagents (HPLC or LC-MS grade):
-
Methyl tert-butyl ether (MTBE)
-
Ethyl acetate
-
Acetonitrile
-
Formic acid
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free, sourced from a certified vendor)
-
Phosphate buffer (0.2 M)
-
Sodium carbonate buffer
-
Instrumentation
-
Liquid Chromatography System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: AB Sciex Q-Trap® 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Centrifuge
-
Nitrogen Evaporator
-
Vortex Mixer
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of prednisone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the prednisone stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.
-
Calibration Curve and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Liquid-Liquid Extraction Protocol
The following protocol outlines the steps for the extraction of prednisone from human plasma samples.
-
Sample Aliquoting: Pipette 200 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 2 mL polypropylene (B1209903) microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the this compound internal standard working solution to each tube (except for blank matrix samples). Vortex briefly.
-
pH Adjustment: Add 200 µL of carbonate buffer (pH 9.6) to each tube and vortex. Adjusting the pH to an alkaline state ensures that prednisone is in its neutral form, facilitating its extraction into an organic solvent.[5][6]
-
Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.[5]
-
Mixing: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer (MTBE) to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Sample Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Prednisone.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient should be developed to ensure the separation of prednisone from endogenous plasma components.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Prednisone: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
-
Data and Results
The performance of the method should be evaluated according to regulatory guidelines. Key validation parameters are summarized below.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Table 2: Extraction Recovery and Matrix Effect
| Analyte | Concentration Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Prednisone | Low QC (3 ng/mL) | 85.2 | 98.5 |
| Mid QC (100 ng/mL) | 87.1 | 99.1 | |
| High QC (800 ng/mL) | 86.5 | 98.9 | |
| This compound | Working Concentration | 86.8 | 99.3 |
Note: The data presented in these tables are representative and should be confirmed through in-house validation.
Discussion
The described liquid-liquid extraction protocol provides a simple, rapid, and efficient method for the extraction of prednisone from human plasma. The use of methyl tert-butyl ether as the extraction solvent results in high recovery and clean extracts. The incorporation of this compound as an internal standard is critical for ensuring the accuracy and precision of the method by correcting for any variability during the sample preparation and analysis process.
The subsequent LC-MS/MS analysis offers excellent sensitivity and selectivity, allowing for the quantification of prednisone over a wide dynamic range. This method is well-suited for high-throughput analysis in a clinical or research setting.
Conclusion
This application note presents a validated liquid-liquid extraction and LC-MS/MS method for the quantitative determination of prednisone in human plasma. The protocol is demonstrated to be accurate, precise, and reliable, making it a valuable tool for researchers and clinicians in the field of corticosteroid analysis.
References
- 1. scispace.com [scispace.com]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. repositori.upf.edu [repositori.upf.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Prednisone-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing isotopic exchange in Prednisone-d7.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium (B1214612) atom on the this compound molecule is replaced by a hydrogen atom from its surrounding environment, such as from solvents or matrix components. This is a significant concern in quantitative analysis using deuterated internal standards because it alters the mass of the standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration, compromising the accuracy of the results.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
The stability of deuterium labels is highly dependent on their position within the molecule. For corticosteroids like prednisone (B1679067), deuterium atoms on carbons adjacent to carbonyl groups (alpha-protons) are particularly susceptible to exchange, especially under acidic or basic conditions due to enolization. The deuterium atoms on the steroid backbone are generally more stable than those on more labile positions. It is crucial to know the specific labeling pattern of your this compound standard to assess its potential for isotopic exchange.
Q3: What are the primary factors that promote isotopic exchange?
Several factors can accelerate H/D exchange:
-
pH: Both acidic and basic conditions can catalyze the exchange. For many compounds, the rate of exchange is slowest at a slightly acidic pH (around 2.5-3). Basic conditions, in particular, can significantly increase the rate of exchange for deuterons in base-sensitive positions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Solvent: Protic solvents, such as water and methanol, are a ready source of protons and can facilitate back-exchange. Aprotic solvents like acetonitrile (B52724) are generally preferred for sample storage and preparation when isotopic exchange is a concern.
-
Exposure to Moisture: Moisture from the air or in solvents can serve as a proton source, leading to a gradual loss of isotopic enrichment over time.
Q4: How should I store my this compound standard to ensure its stability?
To maintain the isotopic and chemical purity of this compound, proper storage is crucial. General best practices include:
-
Protection from Moisture: Store the compound in a tightly sealed container, preferably in a desiccator or under an inert, dry atmosphere (e.g., argon or nitrogen).
-
Controlled Temperature: Store solutions at low temperatures, such as 4°C or frozen, to minimize both chemical degradation and isotopic exchange. Always refer to the manufacturer's specific storage recommendations and avoid repeated freeze-thaw cycles.
-
Protection from Light: Store the standard in amber vials or other light-protecting containers to prevent photolytic degradation.
-
Solvent Choice: For long-term storage of solutions, use high-purity aprotic solvents like acetonitrile whenever possible.
Troubleshooting Guides
Issue 1: I am observing a decrease in the this compound signal and an increase in the signal for lower deuterated species (e.g., d6, d5) over time.
This is a classic sign of hydrogen-deuterium back-exchange. The following steps can help you troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreasing this compound signal.
Issue 2: My quantitative results for the target analyte are inaccurate and show high variability.
Inaccurate quantification can be a result of isotopic exchange in your this compound internal standard.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inaccurate quantitative results.
Data Presentation
The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on the general principles of isotopic exchange for corticosteroids and related molecules and should be used as a guideline. Actual rates of exchange may vary depending on the specific experimental conditions.
Table 1: Illustrative Isotopic Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 Hours
| Solvent | % this compound Remaining | Predominant Lower Mass Isotopologue Observed |
| Acetonitrile | >99% | d6 |
| Methanol | ~95% | d6 |
| Water (pH 7) | ~90% | d6, d5 |
| Water (pH 4) | ~98% | d6 |
| Water (pH 9) | ~80% | d6, d5 |
Table 2: Illustrative Effect of Temperature on Isotopic Stability of this compound in Methanol:Water (1:1, pH 7) over 24 Hours
| Temperature | % this compound Remaining |
| 4°C | >98% |
| 25°C (Room Temp) | ~92% |
| 40°C | ~85% |
Experimental Protocols
Protocol 1: Evaluation of this compound Isotopic Stability
This protocol is designed to assess the stability of this compound under your specific experimental conditions.
Objective: To determine the rate and extent of H/D exchange of this compound in various solvents and at different pH and temperature conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a non-protic solvent such as acetonitrile at a concentration of 1 mg/mL.
-
Prepare Test Solutions: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) in the following solvents:
-
Acetonitrile (control)
-
Methanol
-
Water (unbuffered, pH ~7)
-
Aqueous buffer at pH 4
-
Aqueous buffer at pH 9
-
-
Incubation: Aliquot the test solutions into amber autosampler vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each vial for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (HRMS) or a triple quadrupole mass spectrometer capable of resolving the different isotopologues of prednisone (d7, d6, d5, etc.).
-
Chromatography: Use a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) to achieve good separation.
-
Mass Spectrometry: Acquire full scan mass spectra to observe the distribution of the different deuterated species. Alternatively, use Multiple Reaction Monitoring (MRM) to monitor the transitions for this compound and its potential back-exchange products.
-
-
Data Analysis:
-
For each time point, calculate the peak areas for this compound and any observed lower mass isotopologues.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time for each condition to determine the stability profile.
-
Workflow for Isotopic Stability Evaluation
Caption: Experimental workflow for evaluating this compound isotopic stability.
Protocol 2: Analysis of Isotopic Purity of this compound Raw Material
Objective: To determine the initial isotopic purity of the this compound standard.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound raw material in a suitable aprotic solvent (e.g., acetonitrile) at a concentration that provides a strong signal on the mass spectrometer (e.g., 10 µg/mL).
-
High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Infuse the solution directly into the HRMS instrument or perform an LC-HRMS analysis.
-
Acquire data in full scan mode with a mass resolution sufficient to resolve the different isotopologues (e.g., > 50,000).
-
-
Data Analysis:
-
Extract the ion chromatograms or spectra for the monoisotopic peak of unlabeled prednisone and the corresponding peaks for the deuterated species (d1 to d7).
-
Integrate the peak areas or intensities for each isotopic species.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity of d7 Peak / (Sum of Intensities of All Related Isotopic Peaks)] x 100
-
By following these guidelines and protocols, researchers can effectively troubleshoot and manage isotopic exchange in this compound, ensuring the accuracy and reliability of their quantitative analyses.
Technical Support Center: Optimizing Chromatographic Separation of Prednisone and Prednisone-d7
Welcome to the technical support center for the chromatographic separation of prednisone (B1679067) and its deuterated internal standard, prednisone-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when using this compound as an internal standard for prednisone analysis?
A1: The most prevalent issues include:
-
Chromatographic Shift (Isotope Effect): this compound may exhibit a slightly different retention time than prednisone, typically eluting slightly earlier in reversed-phase chromatography.[1][2][3] This can lead to differential matrix effects.[2][3]
-
Differential Matrix Effects: The ionization of prednisone and this compound can be differently affected by components in the sample matrix, leading to ion suppression or enhancement and potentially inaccurate quantification.[1][3][4] This is particularly problematic if the analyte and internal standard are not perfectly co-eluting.[2]
-
Isotopic Exchange: Deuterium (B1214612) atoms on the this compound molecule can sometimes be replaced by hydrogen atoms from the mobile phase or sample matrix, a phenomenon known as back-exchange.[1][2][3] This can reduce the internal standard signal and lead to an overestimation of the analyte concentration.[2]
-
Purity of the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled prednisone, which can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[1][3]
Q2: Why does my this compound elute at a slightly different time than prednisone?
A2: This phenomenon is known as the chromatographic isotope effect.[2][3] In reversed-phase HPLC, deuterated compounds can have slightly weaker interactions with the stationary phase compared to their non-deuterated counterparts, causing them to elute slightly earlier.[3] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can influence the molecule's polarity and interaction with the stationary phase.
Q3: Can the position of the deuterium labels on this compound affect the analysis?
A3: Yes, the position of the deuterium labels is critical for the stability of the internal standard.[1][2] Deuterium atoms on or near functional groups that can participate in hydrogen exchange (e.g., ketones) are more susceptible to isotopic exchange, especially under acidic or basic conditions.[2][3] It is important to use an internal standard where the deuterium labels are on stable positions of the molecule.
Q4: What are matrix effects and how can they impact my results?
A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte and its internal standard by co-eluting components from the sample matrix (e.g., plasma, urine).[4][5][6][7] These effects can lead to inaccurate and imprecise quantification.[6][7] Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.[2][3]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Prednisone and this compound
Symptom: The peaks for prednisone and this compound are either not baseline separated or show significant overlap, leading to inaccurate integration and quantification.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor peak resolution.
Detailed Steps:
-
Optimize Mobile Phase Composition:
-
Action: Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention and may improve separation.
-
Rationale: Changing the solvent strength can alter the selectivity between prednisone and this compound.
-
-
Adjust Gradient Profile:
-
Action: If using a gradient, make the slope shallower around the elution time of the analytes.
-
Rationale: A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can enhance separation.
-
-
Evaluate Different Stationary Phases:
-
Lower the Flow Rate:
-
Action: Reduce the mobile phase flow rate.
-
Rationale: A lower flow rate can lead to more efficient separation by allowing more time for the analytes to partition between the mobile and stationary phases.
-
-
Adjust Column Temperature:
-
Action: Modify the column temperature.[1]
-
Rationale: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting retention times and peak shape.
-
Issue 2: Inconsistent or Drifting Retention Times
Symptom: The retention times for prednisone and/or this compound are not reproducible between injections or drift over the course of an analytical run.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent retention times.
Detailed Steps:
-
Check for System Leaks:
-
Ensure Proper Mobile Phase Preparation:
-
Action: Confirm that the mobile phase is accurately prepared and thoroughly degassed.[11]
-
Rationale: Inaccurate mobile phase composition will alter the elution strength, and dissolved gases can form bubbles in the pump, causing flow rate fluctuations.
-
-
Verify Pump Performance:
-
Action: Monitor the system pressure for fluctuations. Perform a pump performance test if available on your system.
-
Rationale: Worn pump seals or faulty check valves can lead to an unstable flow rate and, consequently, drifting retention times.[11]
-
-
Equilibrate Column Sufficiently:
-
Action: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.
-
Rationale: Insufficient equilibration can cause retention times to drift as the stationary phase slowly adjusts to the mobile phase composition.
-
-
Check for Column Contamination:
-
Action: If the column has been used for other analyses, it may be contaminated. Wash the column according to the manufacturer's instructions.
-
Rationale: Contaminants on the column can alter the stationary phase chemistry and lead to inconsistent retention.
-
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Urine
This protocol is a general guideline and may require optimization for specific applications.
-
To 2.5 mL of urine, add 1.5 mL of 0.2 M phosphate (B84403) buffer.[4]
-
If required for the analysis of conjugated metabolites, add 40 µL of β-glucuronidase enzyme and incubate.[4]
-
Add the this compound internal standard solution.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Representative Chromatographic Conditions
The following tables summarize typical starting conditions for the chromatographic separation of prednisone and this compound. These should be optimized for your specific instrument and application.
Table 1: HPLC Method Parameters
| Parameter | Typical Value | Reference |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm | [8][13][14] |
| Mobile Phase | Methanol:Tetrahydrofuran:Water (25:25:50, v/v/v) | [8] |
| Methanol:Water (70:30, v/v) | [13] | |
| Flow Rate | 1.0 mL/min | [8][13] |
| Detection | UV at 240 nm or 254 nm | [8][14] |
| Column Temp. | 25°C | [8] |
Table 2: UPLC-MS/MS Method Parameters
| Parameter | Typical Value | Reference |
| Column | Reversed-phase C18 or Phenyl, < 2.1 mm ID, < 2 µm | [9][15] |
| Mobile Phase A | Water with 0.1% Formic Acid | [15] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [15][16] |
| Gradient | Optimized for separation (e.g., 5-95% B over several minutes) | [15][17] |
| Flow Rate | 0.2 - 0.5 mL/min | [15] |
| Ionization | Electrospray Ionization (ESI), Positive Mode | [16] |
| MS/MS Transitions | Prednisone: e.g., m/z 359 -> 147, 161 | [17] |
| This compound: e.g., m/z 366 -> (product ions specific to d7) | (Typical) |
Logical Relationships
The following diagram illustrates the relationship between potential problems and their underlying causes in the chromatographic analysis of prednisone and this compound.
Caption: Relationship between problems and their causes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. eijppr.com [eijppr.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC determination and clinical significance of serum prednisone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of unbound prednisolone, prednisone, cortisol and cortisone in human plasma by ultrafiltration and direct injection into liquid chromatrography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. scielo.br [scielo.br]
- 14. mtc-usa.com [mtc-usa.com]
- 15. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Determination of Prednisone and Prednisolone in Serum by Turbulent Flow Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
Addressing poor signal intensity of Prednisone-d7 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with the Prednisone-d7 internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: I am observing a weak or no signal for my this compound internal standard. What are the initial troubleshooting steps?
A sudden or complete loss of the internal standard (IS) signal often points to a systemic issue. Begin with these fundamental checks:
-
Verify IS Addition: Manually double-check the pipetting and addition of the this compound spiking solution to your samples. Accidental omission is a common error.
-
Check for IS Solution Degradation: Prepare a fresh stock solution of this compound. The internal standard itself may degrade over time, especially if not stored correctly. This compound is stable for at least 90 days at 25°C and for longer periods at -20°C in appropriate solvents.
-
Inspect the LC-MS/MS System:
-
Solvent Lines: Ensure all solvent lines are properly placed in the mobile phase reservoirs and that there are no air bubbles.
-
Autosampler: Check for proper vial and well plate positioning. Verify that the injection needle is not clogged and is reaching the sample.
-
Mass Spectrometer: Confirm that the instrument is in the correct ionization mode and that the correct MRM transitions are being monitored.
-
Q2: My this compound signal is inconsistent across a batch of samples. What could be the cause?
Signal instability with fluctuating responses can significantly impact the accuracy of your results.[1] Investigate the following potential causes:
-
Inconsistent Sample Preparation: Variability in extraction efficiency or matrix effects between samples can lead to inconsistent IS signals. Ensure thorough mixing and consistent execution of the sample preparation protocol for all samples.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound.[2] This is a common issue in complex matrices like plasma or urine. A post-column infusion experiment can help identify regions of ion suppression.
-
Chromatographic Issues: Poor peak shape, splitting, or significant retention time shifts can affect the signal intensity. This may be due to a deteriorating column or an inappropriate mobile phase.
-
Instrument Instability: Fluctuations in the ion source, such as an unstable spray, or issues with the mass spectrometer's electronics can cause signal variability.[1]
Q3: I suspect matrix effects are suppressing my this compound signal. How can I confirm and mitigate this?
Matrix effects occur when components in the sample matrix interfere with the ionization of the analyte and internal standard.
Confirmation:
A post-extraction addition method can be used to quantify the extent of matrix effects.
Mitigation Strategies:
-
Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Adjust the LC gradient to better separate this compound from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for matrix effects.
Q4: What are the optimal LC-MS/MS parameters for this compound?
While optimal parameters are instrument-dependent, the following provides a good starting point for method development.
Liquid Chromatography:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) or Methanol (B129727) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (Positive Electrospray Ionization - ESI+):
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Nebulizer Gas Flow | Instrument Dependent |
| Drying Gas Flow | Instrument Dependent |
MRM Transitions for this compound:
The precursor ion for this compound will be higher than that of unlabeled Prednisone due to the deuterium (B1214612) atoms. The fragmentation pattern, however, is expected to be similar.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Prednisone | 359.2 | 147.1 | 25 - 35 |
| 161.1 | 20 - 30 | ||
| This compound | 366.2 | 152.1 | 25 - 35 |
| 166.1 | 20 - 30 |
Note: These are suggested starting points and require optimization on your specific instrument.
Q5: Could the formation of adducts be affecting my this compound signal?
Yes, the formation of adducts, particularly sodium adducts ([M+Na]+), can compete with the desired protonated molecule ([M+H]+) in the ion source, leading to a reduced signal for the intended precursor ion. Steroids are known to readily form sodium adducts.[3]
Troubleshooting Adduct Formation:
-
Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to minimize sodium contamination.
-
Glassware: Avoid using glass vessels that can leach sodium ions.
-
Mobile Phase Additives: The addition of a small amount of an acid like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can promote the formation of the protonated molecule.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve poor this compound signal intensity.
Caption: A step-by-step workflow for troubleshooting poor this compound signal.
Guide 2: Decision Tree for Low Internal Standard Signal
This decision tree helps to pinpoint the root cause of a low internal standard signal.
Caption: A decision tree to diagnose the cause of low this compound signal.
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
Materials:
-
This compound powder
-
Methanol (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound powder.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Dissolve the powder in methanol and bring the volume to the mark.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Solution (e.g., 10 µg/mL):
-
Allow the stock solution to come to room temperature.
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
This working solution can be used to spike samples. The final concentration in the sample should be optimized based on the expected analyte concentration.
-
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is suitable for plasma or serum samples.
Materials:
-
Plasma/serum samples
-
This compound working solution
-
Acetonitrile (LC-MS grade) containing 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma/serum into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and inject into the LC-MS/MS system.
Protocol 3: Post-Column Infusion Experiment to Detect Matrix Effects
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system with a T-junction
-
Syringe pump
-
This compound solution (at a concentration that gives a stable, mid-range signal)
-
Blank, extracted matrix sample
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Post-column, insert a T-junction.
-
Connect a syringe pump to the T-junction to continuously infuse the this compound solution at a low flow rate (e.g., 10 µL/min).
-
Begin acquiring data in MRM mode for the this compound transitions.
-
After establishing a stable baseline signal from the infused IS, inject a blank, extracted matrix sample.
-
Monitor the this compound signal throughout the chromatographic run. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement.
Caption: Experimental setup for a post-column infusion experiment.
References
Improving recovery of Prednisone-d7 during sample extraction
Welcome to the technical support center for improving the recovery of Prednisone-d7 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable recovery rate for this compound?
A consistent and reproducible recovery is often more critical than a high one. However, as a general guideline, recovery values below 80% may indicate a need for method optimization. High variability in recovery across a batch of samples, often indicated by a relative standard deviation (RSD) greater than 15-20%, is a significant concern that should be addressed.[1] One validated method for the analogous prednisolone (B192156) and its deuterated internal standard (prednisolone-d6) reported a mean overall recovery of ≥ 80% for both.
Q2: Can the recovery of this compound differ from that of unlabeled Prednisone?
Ideally, a deuterated internal standard like this compound should exhibit chemical and physical properties nearly identical to the unlabeled analyte, leading to similar recovery. However, differences in extraction recovery can occur due to the "deuterium isotope effect," which may slightly alter the molecule's lipophilicity.[1]
Q3: What are the primary extraction techniques for this compound?
The most common methods for extracting corticosteroids like this compound from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[2] Protein precipitation is another technique that can be used, often as a preliminary step before SPE or LLE.[3]
Q4: How can matrix effects impact the recovery of this compound?
Matrix effects occur when components in the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement. This can result in inaccurate quantification, even if the extraction recovery is high. A proper sample cleanup is crucial to minimize matrix effects.
Troubleshooting Low Recovery
Low or inconsistent recovery of this compound can compromise the accuracy and reliability of your results. The following guides for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) will help you troubleshoot common issues.
Solid-Phase Extraction (SPE) Troubleshooting
Low recovery in SPE can often be attributed to one of the key steps in the process. A systematic evaluation of each step can help identify the source of the loss.
Troubleshooting Workflow for Poor this compound Recovery in SPE
Caption: Troubleshooting logic for low this compound recovery in SPE.
| Problem | Potential Cause | Recommended Solution |
| Analyte lost in the loading step | Inappropriate sorbent selection. | Choose a sorbent with a suitable stationary phase (e.g., C18, HLB) based on the properties of Prednisone.[1][4] |
| Improper conditioning or equilibration. | Ensure the sorbent bed is properly wetted and prepared according to the manufacturer's protocol.[4] | |
| Sample solvent is too strong. | Dilute the sample or adjust the solvent to ensure retention of this compound.[1] | |
| Incorrect sample pH. | Adjust the pH of the sample to ensure this compound is in a neutral form for optimal retention on reversed-phase sorbents.[1] | |
| High loading flow rate. | Decrease the sample loading flow rate to allow for sufficient interaction between the analyte and the sorbent.[1] | |
| Analyte lost in the washing step | Wash solvent is too strong. | Use a weaker wash solvent that removes interferences but does not elute this compound.[1][4] |
| Analyte not eluting from the cartridge | Elution solvent is too weak. | Use a stronger elution solvent or increase the volume of the elution solvent.[1][4] |
| Insufficient elution volume. | Increase the volume of the elution solvent to ensure complete desorption.[4] | |
| Strong secondary interactions. | Consider a different sorbent or modify the elution solvent to disrupt secondary interactions.[4] |
Quantitative Data on Corticosteroid Recovery with Different SPE Sorbents
| Sorbent Type | Analytes | Matrix | Recovery (%) |
| Oasis HLB | Prednisolone, Cortisol | Plasma, Urine | > 82%[5] |
| Lichrolut RP-18 | Prednisolone, Prednisone | Plasma, Urine | Not specified, but method validated.[6] |
| ISOLUTE SLE+ | 19 Steroid Hormones | Urine | > 90%[7] |
Liquid-Liquid Extraction (LLE) Troubleshooting
Low recovery in LLE is often related to the choice of extraction solvent, the pH of the aqueous phase, or incomplete phase separation.
Troubleshooting Workflow for Poor this compound Recovery in LLE
Caption: Troubleshooting logic for low this compound recovery in LLE.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Efficiency | Inappropriate solvent polarity. | Test solvents with different polarities (e.g., ethyl acetate (B1210297), diethyl ether, dichloromethane) to find one that maximizes the recovery of this compound.[1][8] |
| Incorrect pH of the aqueous phase. | Adjust the pH of the sample to ensure this compound is in its neutral, more readily extractable form.[1] | |
| Insufficient mixing/vortexing. | Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction.[8] | |
| Emulsion formation. | To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or filtering through a glass wool plug. | |
| Incomplete phase separation. | Allow adequate time for the phases to separate. Centrifugation can aid in achieving a clean separation. |
Quantitative Data on Corticosteroid Recovery with Different LLE Solvents
| Extraction Solvent | Analytes | Matrix | Recovery (%) |
| 90:10 (v/v) DCM/IPA | Corticosteroids | Human Plasma | > 80% for most analytes[9] |
| Ethyl Acetate | Corticosteroids | Human Plasma | > 80% for most analytes[9] |
| Dichloromethane (DCM) | Corticosteroids | Human Plasma | Variable, lower for some corticosteroids[9] |
| MTBE | Corticosteroids | Human Plasma | > 80% for most analytes[9] |
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol for this compound from Plasma
This protocol is a general guideline and may require optimization for your specific application.
SPE Workflow for this compound Extraction from Plasma
Caption: General workflow for Solid-Phase Extraction of this compound.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add a known amount of this compound internal standard solution.
-
Perform protein precipitation by adding 1.5 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol through it.[6]
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge by passing 1 mL of deionized water through it.[6] Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.[6]
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1-2 mL of a strong organic solvent, such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume of mobile phase for LC-MS/MS analysis.
-
Detailed Liquid-Liquid Extraction (LLE) Protocol for this compound from Urine
This protocol is a general guideline and may require optimization for your specific application.
LLE Workflow for this compound Extraction from Urine
Caption: General workflow for Liquid-Liquid Extraction of this compound.
-
Sample Preparation:
-
To 1 mL of urine, add a known amount of this compound internal standard solution.
-
Adjust the sample pH to neutral or slightly basic to ensure this compound is in its non-ionized form.
-
-
Liquid-Liquid Extraction:
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
For maximum recovery, the extraction can be repeated on the remaining aqueous layer, and the organic extracts can be pooled.[8]
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume of mobile phase for LC-MS/MS analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Simple liquid chromatography method for the rapid simultaneous determination of prednisolone and cortisol in plasma and urine using hydrophilic lipophilic balanced solid phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biotage.com [biotage.com]
- 8. arborassays.com [arborassays.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
Common pitfalls with deuterated internal standards in bioanalysis
Welcome to the Technical Support Center for the use of deuterated internal standards in bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard (D-IS) in LC-MS analysis?
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] Its main function is to act as an internal reference to correct for variations during sample preparation and analysis.[2] Since the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[2] By adding a known quantity of the D-IS to every sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[2]
Q2: What are the most common pitfalls when using deuterated internal standards?
The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment (H/D back-exchange).[3]
-
Chromatographic Shift (Isotope Effect): The D-IS and the analyte having slightly different retention times.[3]
-
Differential Matrix Effects: The analyte and D-IS experiencing different levels of ion suppression or enhancement, often due to a chromatographic shift.[3][4]
-
Purity Issues: The presence of unlabeled analyte or other chemical impurities in the D-IS material.[5]
-
Isotopic Crosstalk: Interference from the analyte's naturally occurring isotopes (e.g., ¹³C) with the D-IS signal, especially when the mass difference is small.[6][7]
Q3: Why is my D-IS eluting at a different retention time than the analyte?
This phenomenon is known as the "chromatographic isotope effect".[8] Deuterated compounds can be slightly less lipophilic than their non-deuterated counterparts, which may cause them to elute slightly earlier in reverse-phase chromatography.[8] While often minor, this shift can become a significant problem if it leads to differential matrix effects, where the analyte and the D-IS are exposed to different co-eluting matrix components that cause varying degrees of ion suppression or enhancement.[1][8]
Q4: Are there more stable alternatives to deuterated standards?
Yes. When H/D exchange is a persistent problem, internal standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are superior alternatives as they are not susceptible to exchange.[6][9] However, the synthesis of these standards can be more complex and expensive.[9][10]
Troubleshooting Guides
Issue 1: Inconsistent Analyte/IS Ratio or Poor Precision
Inaccurate or imprecise results are often the first sign of an issue with the internal standard. This troubleshooting guide provides a logical workflow to diagnose the root cause.
Caption: Troubleshooting workflow for inconsistent quantitative results.
Issue 2: Deuterium Label is Unstable (Isotopic Exchange)
The signal from your D-IS is decreasing over time, or you observe a corresponding increase in the analyte signal. This indicates that deuterium atoms are being replaced by hydrogen.
Factors Influencing Isotopic Exchange:
| Factor | Description of Impact | Mitigation Strategy |
| Label Position | Deuterium on heteroatoms (-OD, -ND, -SD) are highly labile.[9] Labels on carbons adjacent to carbonyls can also be prone to exchange under acidic or basic conditions.[5][9] | Select a D-IS with labels on stable positions, such as aromatic rings or non-activated aliphatic chains.[5][6] |
| pH | Exchange is often catalyzed by acidic or basic conditions. The minimum exchange rate for many compounds is in a near-neutral pH range.[5] | Control pH during sample preparation and storage. Avoid prolonged exposure to highly acidic or basic conditions.[5] |
| Temperature | Higher temperatures accelerate the rate of exchange.[5][9] A 22°C increase can raise the exchange rate tenfold.[6] | Keep samples and standards cool (e.g., 4°C or -20°C) and minimize time at room temperature.[5] |
| Solvent | Protic solvents (e.g., water, methanol) can readily provide protons for exchange.[9] | Use aprotic solvents (e.g., acetonitrile) for sample storage and reconstitution where possible.[9] |
Experimental Protocol: Assessing D-IS Stability
This protocol is designed to determine if isotopic exchange occurs under your specific experimental conditions.[9]
Objective: To evaluate the stability of a D-IS and check for H/D back-exchange in both solvent and biological matrix.[6][9]
Methodology:
-
Prepare Sample Sets:
-
Set A (Matrix Stability): Spike the D-IS into six separate lots of blank biological matrix.
-
Set B (Solvent Stability): Spike the D-IS into the reconstitution solvent.
-
-
Time Point Analysis:
-
Immediately process and analyze one aliquot from each set (T=0).
-
Incubate the remaining samples under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).[9]
-
-
Sample Processing: Use your validated sample preparation protocol (e.g., protein precipitation, SPE).
-
LC-MS/MS Analysis: Analyze the samples at various time points and monitor two transitions:
-
The MRM transition for the D-IS.
-
The MRM transition for the unlabeled analyte.
-
-
Data Analysis:
-
Compare the D-IS response at each time point to the T=0 sample. A significant decrease suggests instability.
-
Monitor the analyte channel for any signal increase over time, which would confirm back-exchange.
-
Issue 3: Isotopic Purity and Crosstalk
You observe a significant signal for your analyte in blank samples that are only spiked with the D-IS. This points to a purity issue or isotopic crosstalk.
Troubleshooting Isotopic Purity
The presence of unlabeled analyte in your D-IS stock can lead to an overestimation of the analyte's concentration, particularly at the Lower Limit of Quantification (LLOQ).[3]
Caption: Logical workflow for diagnosing purity and crosstalk issues.
Quantitative Impact of Purity
High isotopic purity (≥98%) is crucial for accurate results.[1][11] The contribution of the IS to the analyte signal should be minimal, especially at the LLOQ.
| Isotopic Purity of D-IS | Potential Impact on LLOQ Accuracy | Recommendation |
| 99.9% | Negligible | Ideal for sensitive assays |
| 98% | Generally acceptable | Monitor contribution at LLOQ |
| < 95% | High risk of positive bias | Not recommended for regulated bioanalysis |
Issue 4: Differential Matrix Effects
Even with a D-IS, you observe poor accuracy or precision in certain sample lots. This may be due to a chromatographic shift leading to differential matrix effects.[3] It cannot be assumed that a deuterated internal standard will always correct for matrix effects.[2][8]
Experimental Protocol: Quantifying Matrix Effects
The post-extraction addition protocol is the standard method for evaluating the degree of ion suppression or enhancement.[4]
Objective: To quantify the matrix factor (MF) for an analyte and its D-IS in a specific biological matrix.
Methodology:
-
Prepare Three Sample Sets:
-
Set 1 (Neat Solution): Spike analyte and D-IS into the clean reconstitution solvent.
-
Set 2 (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and D-IS into the final extract.
-
Set 3 (Pre-Spike Matrix): Spike analyte and D-IS into the blank matrix before extraction. (Used for recovery assessment).
-
-
LC-MS/MS Analysis: Analyze all samples.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.[4]
-
-
IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of D-IS)
-
-
Data Interpretation:
Example Data Interpretation
| Sample Lot | Analyte MF | D-IS MF | IS-Normalized MF | Result |
| Lot A | 0.60 (40% Suppression) | 0.85 (15% Suppression) | 0.71 | Failure |
| Lot B | 0.95 (5% Suppression) | 0.98 (2% Suppression) | 0.97 | Pass |
In the example for Lot A, the analyte experiences more significant ion suppression than the D-IS.[3] This differential effect would lead to an overestimation of the analyte concentration and indicates the D-IS is not adequately compensating for matrix effects in this lot.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Prednisone-d7 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Prednisone-d7 in solution. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound in solution are expected to be analogous to those of prednisone (B1679067). These include:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions. This can lead to the formation of several degradation products.[1][2]
-
Oxidation: Prednisone is susceptible to oxidation, particularly when exposed to oxygen or oxidizing agents.[3] This can result in the formation of various oxidized derivatives.
-
Photodegradation: Exposure to light, especially UV radiation, can cause degradation of prednisone.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of corticosteroids like prednisone is significantly influenced by pH. Generally, they exhibit the greatest stability in the neutral pH range. Both acidic and alkaline conditions can accelerate hydrolytic degradation.[1] For instance, studies on the related compound prednisolone (B192156) have shown it to be most stable at pH 2.5, with increased decomposition at higher pH values.
Q3: Is this compound expected to be more stable in solution than non-deuterated Prednisone?
Q4: What are the recommended storage conditions for this compound solutions?
A4: To maximize stability, this compound solutions should be:
-
Protected from light: Store in amber vials or cover containers with aluminum foil to prevent photodegradation.
-
Stored at controlled room temperature or refrigerated: Lower temperatures generally slow down degradation reactions.
-
Maintained at a neutral pH: If possible, buffer the solution to a pH between 6.0 and 7.0.
-
Purged with an inert gas: To minimize oxidation, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can be beneficial.
Q5: What types of excipients can be used to stabilize this compound in solution?
A5: Several types of excipients can be considered to enhance the stability of this compound in solution:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with drug molecules, protecting them from degradation. Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to improve the solubility and stability of corticosteroids.[6][7][8][9]
-
Antioxidants: To prevent oxidative degradation, antioxidants such as ascorbic acid, sodium metabisulfite (B1197395), or butylated hydroxytoluene (BHT) can be added to the formulation.[3][10]
-
Buffering Agents: Phosphate (B84403) or citrate (B86180) buffers can be used to maintain the pH of the solution in the optimal range for stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of this compound concentration in solution. | Hydrolysis due to acidic or basic pH. | - Measure the pH of your solution. - Adjust the pH to a neutral range (6.0-7.0) using a suitable buffer system (e.g., phosphate buffer). |
| Oxidation. | - Prepare solutions using deoxygenated solvents. - Purge the solution and container headspace with an inert gas (nitrogen or argon). - Consider adding an antioxidant like ascorbic acid or sodium metabisulfite to the formulation. | |
| Photodegradation. | - Protect the solution from light by using amber glassware or wrapping the container in aluminum foil. - Conduct experiments under low-light conditions. | |
| Appearance of unknown peaks in HPLC chromatogram over time. | Formation of degradation products. | - Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. - Use a stability-indicating HPLC method that can resolve the parent drug from its degradants. |
| Precipitation of this compound from the solution. | Poor solubility. | - Consider using a co-solvent system (e.g., with ethanol (B145695) or propylene (B89431) glycol). - Investigate the use of solubilizing agents such as cyclodextrins (e.g., HPβCD) to form inclusion complexes and enhance aqueous solubility.[6][7][8][9] |
Quantitative Data on Prednisolone Acetate (B1210297) Degradation
The following table summarizes the percentage degradation of prednisolone acetate, a closely related corticosteroid, under various stress conditions. This data can serve as a reference for understanding the potential stability of this compound.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 1N HCl | 2 hours | 80°C | 76.26 | [1] |
| 5N HCl | 2 hours | 80°C | 100 | [1] | |
| Basic Hydrolysis | 0.1N NaOH | 2 hours | 80°C | 100 | [1] |
| 1N NaOH | 2 hours | 80°C | 100 | [1] | |
| 5N NaOH | 2 hours | 80°C | 100 | [1] | |
| Neutral Hydrolysis | Water | 2 hours | 80°C | 77.3 | [1] |
| Oxidation | 35% H₂O₂ | 24 hours | Room Temp | 5.47 | [1] |
| 35% H₂O₂ | 2 hours | 80°C | 21.05 | [1] | |
| Thermal Degradation | Dry Heat | 4 hours | 90°C | 18.5 | [11] |
| Photodegradation | UV Light | Not Specified | Not Specified | 100 | [1] |
Experimental Protocols
Detailed Methodology for Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N hydrochloric acid (HCl).
-
Reflux the mixture at 80°C for 2-4 hours.
-
Cool the solution to room temperature and neutralize it with an equivalent amount of 1N sodium hydroxide (B78521) (NaOH).
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
3. Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.
-
Reflux the mixture at 80°C for 1-2 hours.
-
Cool the solution to room temperature and neutralize it with an equivalent amount of 0.1N HCl.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add a solution of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours or heat at a slightly elevated temperature (e.g., 60°C) for a shorter period.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
5. Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).
-
Alternatively, reflux the stock solution at an elevated temperature (e.g., 80°C) for several hours.
-
Cool the sample and dissolve/dilute it with the mobile phase to a suitable concentration for analysis.
6. Photodegradation:
-
Expose the this compound solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Dilute the exposed solution with the mobile phase to a suitable concentration for analysis.
7. Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of water, acetonitrile, and/or methanol. A common mobile phase for prednisone analysis is a mixture of water, tetrahydrofuran, and methanol.[2] For example, a starting mobile phase could be water:acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
Visualizations
References
- 1. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of short-term, high-dose methylprednisolone on oxidative stress in children with acute immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of prednisolone-containing eye drop formulations by cyclodextrin complexation and antimicrobial, mucoadhesive biopolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dexamethasone-cyclodextrin-polymer co-complexes in aqueous eye drops. Aqueous humor pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress Promotes Corticosteroid Insensitivity in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming co-elution issues with endogenous steroids and Prednisone-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of endogenous steroids and Prednisone-d7, particularly focusing on co-elution issues.
Frequently Asked Questions (FAQs)
Q1: Why is there a co-elution issue between endogenous steroids (e.g., Cortisol) and this compound?
A1: Co-elution between endogenous steroids like Cortisol and the internal standard this compound is a common challenge in LC-MS/MS analysis. This is primarily due to their high structural similarity. Both molecules share a similar steroid backbone, and the mass difference, while detectable by a mass spectrometer, does not guarantee chromatographic separation. Furthermore, they exhibit similar fragmentation patterns in tandem mass spectrometry, which can lead to interference and inaccurate quantification if not properly resolved chromatographically.[1][2][3]
Q2: What are the primary analytical techniques to resolve co-elution of steroids?
A2: The primary technique to resolve co-elution is optimizing the liquid chromatography (LC) method. This can be achieved by:
-
Column Chemistry Selection: Utilizing different stationary phases like Phenyl-Hexyl or Biphenyl columns can offer alternative selectivities compared to standard C18 columns.[4]
-
Gradient Optimization: Adjusting the mobile phase gradient to be shallower can increase the separation between closely eluting compounds.[4]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Employing UHPLC systems with sub-2 µm particle columns provides higher resolution and efficiency.[5]
-
Two-Dimensional Liquid Chromatography (2D-LC): For highly complex matrices or challenging separations, 2D-LC can provide enhanced resolution by using two different column chemistries.[6]
Q3: Can sample preparation help in mitigating co-elution problems?
A3: While sample preparation is crucial for removing matrix interferences, it does not directly resolve the co-elution of structurally similar analytes like endogenous steroids and this compound. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective in cleaning up the sample and reducing matrix effects, which can indirectly improve chromatographic performance.[7][8]
Q4: Are there alternatives to this compound as an internal standard?
A4: While this compound is a commonly used stable isotope-labeled (SIL) internal standard for Prednisone (B1679067), other deuterated analogs with a higher degree of deuterium (B1214612) incorporation could be considered to shift the retention time slightly. However, the most robust approach is to ensure complete chromatographic separation from the endogenous analytes. The ideal internal standard should co-elute with its unlabeled counterpart but be chromatographically resolved from other interfering compounds.[9]
Troubleshooting Guides
Issue 1: Poor Resolution Between Prednisone/Prednisone-d7 and Cortisol
Symptoms:
-
Overlapping or partially resolved peaks for Prednisone/Prednisone-d7 and Cortisol.
-
Inaccurate and imprecise quantification of Prednisone.
-
Failure to meet system suitability criteria for resolution.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Chromatographic Selectivity | 1. Change Column Chemistry: Switch from a standard C18 column to a Phenyl-Hexyl or Biphenyl phase column to leverage different retention mechanisms (π-π interactions).[4] 2. Evaluate Different C18 Phases: Not all C18 columns are the same. Test columns with different bonding densities and end-capping from various manufacturers. |
| Suboptimal Mobile Phase Composition | 1. Modify Organic Solvent: If using methanol, try acetonitrile (B52724) or a combination of both, as this can alter selectivity. 2. Adjust Additives: Small changes in the concentration of additives like formic acid or ammonium (B1175870) fluoride (B91410) can influence peak shape and resolution.[5] |
| Gradient is Too Steep | 1. Shallow the Gradient: Decrease the rate of increase of the organic solvent over the elution window of the target analytes to improve separation.[4] |
| Inappropriate Column Temperature | 1. Optimize Temperature: Systematically evaluate a range of column temperatures (e.g., 30-50°C). Higher temperatures can improve efficiency but may also alter selectivity. |
Issue 2: Inconsistent Retention Times and Peak Shapes
Symptoms:
-
Drifting retention times for analytes and internal standards.
-
Peak fronting or tailing.
-
Split peaks.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Column Degradation or Contamination | 1. Implement a Column Wash Procedure: Flush the column with a strong solvent to remove contaminants. 2. Use a Guard Column: A guard column will protect the analytical column from particulates and strongly retained matrix components.[10] |
| Mobile Phase Issues | 1. Prepare Fresh Mobile Phase Daily: Avoid evaporation or degradation of mobile phase components. 2. Ensure Proper Degassing: Inadequate degassing can lead to bubble formation and pressure fluctuations. |
| Sample Solvent Effects | 1. Match Sample Solvent to Initial Mobile Phase: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions to prevent peak distortion.[11] |
Experimental Protocols
Protocol 1: High-Resolution UPLC-MS/MS Method for Steroid Separation
This protocol is a representative method for achieving baseline separation of Prednisone and Cortisol.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum, add the internal standard solution (this compound).
-
Add 1 mL of a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 80:20 v/v).[7]
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[5]
2. UPLC Parameters
| Parameter | Setting |
| Column | ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 50 mm[5] |
| Guard Column | ACQUITY UPLC BEH C8 VanGuard, 1.7 µm, 2.1 x 5 mm[5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 60% B over 5 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Prednisone: m/z 359.2 → 147.1 This compound: m/z 366.2 → 150.1 Cortisol: m/z 363.2 → 121.1 |
| Collision Energy | Optimize for each transition |
| Dwell Time | 50 ms |
Quantitative Data Summary
The following table summarizes typical performance data for a well-optimized method.
| Analyte | Retention Time (min) | Lower Limit of Quantification (LLOQ) (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| Prednisone | 3.8 | 0.500[1] | < 15% | ± 15% |
| Cortisol | 3.5 | 1.00[1] | < 15% | ± 15% |
| Cortisone | 3.2 | 0.500[1] | < 15% | ± 15% |
| Prednisolone (B192156) | 3.6 | 2.00[1] | < 15% | ± 15% |
Visualizations
Caption: Experimental workflow for steroid analysis.
Caption: Troubleshooting logic for poor resolution.
References
- 1. Development of a sensitive and selective method for the quantitative analysis of cortisol, cortisone, prednisolone and prednisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. agilent.com [agilent.com]
Validation & Comparative
Navigating Precision: A Comparative Guide to the Cross-Validation of Prednisone Assays with Different Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like prednisone (B1679067) is fundamental to pharmacokinetic studies and clinical trial outcomes. The choice of an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical factor that can significantly influence the reliability and reproducibility of results. This guide provides an objective comparison of prednisone assays utilizing different deuterated internal standards, supported by experimental data and detailed methodologies, to aid in the selection and cross-validation of these crucial bioanalytical tools.
The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs of the analyte, is the gold standard in quantitative bioanalysis. These standards exhibit nearly identical physicochemical properties to the analyte, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization. However, the specific deuterated internal standard used can introduce subtle but significant differences in assay performance. Therefore, a thorough cross-validation is imperative when switching between different internal standards or comparing data from studies that used different standards.
Performance Comparison of Prednisone Assays with Different Deuterated Internal Standards
The following tables summarize the performance characteristics of LC-MS/MS assays for prednisone using different deuterated internal standards. The data presented is a compilation from various validation studies to provide a comparative overview.
Table 1: Assay Performance Using Prednisone-d8 as Internal Standard
| Validation Parameter | Acceptance Criteria | Performance |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 2.0–1000 ng/mL |
| Accuracy | 85-115% (LLOQ), 80-120% (other QCs) | 94.7 to 103.8%[1] |
| Precision (%CV) | ≤ 20% (LLOQ), ≤ 15% (other QCs) | 1.1 to 6.3%[1] |
| Recovery | Consistent and reproducible | ≥ 80%[1] |
| Matrix Effect | Monitored | 1.00 to 1.06[1] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 2.0 ng/mL[1] |
Table 2: Assay Performance Using a Non-Specific Deuterated Steroid as Internal Standard (Illustrative)
| Validation Parameter | Acceptance Criteria | Performance |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1–500 ng/mL[2] |
| Accuracy | 85-115% (LLOQ), 80-120% (other QCs) | 97.2-102.2%[2] |
| Precision (%CV) | ≤ 20% (LLOQ), ≤ 15% (other QCs) | Not explicitly stated, but within acceptable limits |
| Recovery | Consistent and reproducible | > 65%[2] |
| Matrix Effect | Monitored | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 1.0 ng/mL[2] |
Note: The data in Table 2 is derived from a study that used imipramine (B1671792) and ibuprofen (B1674241) as internal standards for a multi-analyte assay including prednisone, illustrating a scenario with non-isotopic dilution internal standards.
Experimental Protocols
Detailed and robust experimental protocols are essential for the validation and cross-validation of bioanalytical methods. Below are representative methodologies for the quantification of prednisone in biological matrices.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 500 µL of plasma, add the deuterated internal standard (e.g., prednisolone-d6).[1]
-
Perform a solid-phase extraction using OASIS WCX cartridges.[1]
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of rat plasma, add the internal standards (e.g., imipramine and ibuprofen).[2]
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.[2]
-
Centrifuge at 4000 rpm for 10 minutes.[2]
-
Separate and evaporate the organic layer to dryness.[2]
-
Reconstitute the residue in the mobile phase for analysis.[2]
LC-MS/MS Conditions
-
Chromatographic Column: Gemini C18 (150 × 4.6 mm, 5 μm)[1] or XTerra MS C18 (100 mm x 3.9 mm, 5 μm)[2].
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.5% acetic acid in water (50:50, v/v)[1] or a gradient of acetonitrile and 0.01M ammonium (B1175870) formate[2].
-
Flow Rate: 1.0 mL/min.[2]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Mandatory Visualizations
Prednisone Signaling Pathway
Prednisone is a synthetic glucocorticoid that exerts its effects by binding to the glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus and modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive responses.
Caption: Prednisone's mechanism of action via the glucocorticoid receptor signaling pathway.
Experimental Workflow for Prednisone Assay Cross-Validation
A systematic workflow is crucial for the successful cross-validation of bioanalytical methods with different internal standards.
Caption: A structured workflow for the cross-validation of two prednisone assays.
References
Prednisone-d7 versus Prednisolone-d8: A Guide to Selecting the Optimal Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of corticosteroids, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled internal standards, Prednisone-d7 and Prednisolone-d8, supported by established analytical principles and experimental data.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte of interest throughout the analytical process, including extraction, chromatography, and ionization, to compensate for any variations. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography/mass spectrometry (LC/MS).[1] The selection between this compound and Prednisolone-d8 hinges on the specific analyte being quantified and the nature of the study.
| Feature | This compound | Prednisolone-d8 | Key Considerations |
| Primary Analyte | Prednisone (B1679067) | Prednisolone (B192156) | Prednisone is a pro-drug that is metabolized to the active drug, prednisolone.[2][3] |
| Chemical Structure | Chemically identical to prednisone, with 7 deuterium (B1214612) atoms. | Chemically identical to prednisolone, with 8 deuterium atoms. | Identical chemical properties ensure co-elution and similar ionization, which is crucial for accurate quantification.[4][5] |
| Mass Difference (vs. Analyte) | +7 Da | +8 Da | A mass difference of three or more mass units is generally required to prevent spectral overlap.[4] |
| Isotopic Stability | Deuterium labels on non-exchangeable positions are stable under typical analytical conditions. | Deuterium labels on non-exchangeable positions are stable. | The stability of the label is critical to prevent H/D exchange and maintain mass integrity.[4] |
| Matrix Effect Compensation | Effectively compensates for matrix effects for prednisone. | Effectively compensates for matrix effects for prednisolone. Studies have shown that SIL-IS can compensate for urinary matrix effects. | The analyte and internal standard should be as similar as possible as matrix effects are related to chemical structure. |
| Application | Ideal for pharmacokinetic studies focused on the administration and absorption of prednisone. | The preferred standard for studies focused on the therapeutic concentration of the active drug, prednisolone.[6] | In studies where both prednisone and its active metabolite prednisolone are quantified, a deuterated internal standard is commonly used.[7] |
Experimental Protocols
A robust and validated bioanalytical method is essential for the accurate quantification of prednisone and prednisolone. The following is a representative experimental protocol for the simultaneous determination of these corticosteroids in human serum using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of serum samples, calibration standards, and quality control samples into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (containing either this compound or Prednisolone-d8 in methanol) to each tube, except for blank samples.
-
Add 300 µL of acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to elute the analytes, followed by a column wash and re-equilibration.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for prednisone, prednisolone, and the respective internal standard (this compound or Prednisolone-d8).
Visualizing the Workflow and Selection Logic
Bioanalytical Workflow for Corticosteroid Quantification
The following diagram illustrates the typical workflow for the quantification of prednisone and prednisolone in a biological matrix.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scielo.br [scielo.br]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Prednisone and Prednisolone in Serum by Turbulent Flow Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard Debate: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. In the realm of mass spectrometry, stable isotope-labeled (SIL) internal standards are considered the gold standard.[1] However, a crucial choice exists within this category: deuterated (²H or D) versus non-deuterated (e.g., ¹³C or ¹⁵N) labeled standards. This guide provides an objective, data-driven comparison to illuminate the performance differences and guide the selection of the optimal internal standard for your analytical needs.
An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process—from sample preparation and chromatography to ionization in the mass spectrometer.[1] This ensures accurate correction for any variability that may occur. While both deuterated and other stable isotope-labeled compounds serve this purpose, subtle but significant differences in their physicochemical properties can lead to disparate outcomes, particularly in complex biological matrices.[1]
Key Performance Differences: A Head-to-Head Comparison
The primary distinctions between deuterated and non-deuterated (specifically ¹³C-labeled) internal standards lie in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects.
Chromatographic Co-elution: One of the most significant advantages of ¹³C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte.[1] In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1][2] This phenomenon, known as the "isotope effect," arises from the fact that a carbon-deuterium (C-D) bond is slightly stronger and shorter than a carbon-hydrogen (C-H) bond.[1][3] This can alter the molecule's interaction with the stationary phase. The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the moment of ionization, leading to differential matrix effects and potentially biased results.[1]
Isotopic Stability: Deuterated standards can be susceptible to deuterium-hydrogen (D-H) exchange, where a deuterium (B1214612) atom is replaced by a proton from the surrounding environment, such as the sample matrix or mobile phase.[4][5] This "back-exchange" is undesirable because it alters the isotopic composition of the internal standard, compromising the accuracy of quantitative results.[4] In contrast, stable isotopes like ¹³C and ¹⁵N are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to chemical exchange under typical analytical conditions, providing superior stability.[4][5]
Matrix Effects Compensation: Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting endogenous components.[1][6] Because they experience the exact same matrix environment at the same time as the analyte, they provide more accurate correction, leading to improved accuracy and precision.[1]
Quantitative Data Summary
While direct head-to-head comparative studies for the same analyte under identical conditions are not always readily available in a single publication, a review of high-quality validation studies consistently demonstrates the superior performance of ¹³C-labeled internal standards where perfect co-elution is critical. The following tables summarize typical validation parameters and highlight key differences.
Table 1: Performance Characteristics Comparison
| Feature | Deuterated Internal Standard | Non-Deuterated (¹³C) Internal Standard | Rationale |
| Chromatographic Co-elution | Often exhibits a retention time shift (isotope effect), eluting slightly earlier in reversed-phase LC.[1][2] | Generally co-elutes perfectly with the analyte.[1] | The smaller relative mass difference between ¹²C and ¹³C results in a negligible isotope effect.[2] |
| Isotopic Stability | Susceptible to deuterium-hydrogen (D-H) exchange, particularly for deuterium on heteroatoms or activated carbons.[4][5] | Highly stable; ¹³C atoms are not prone to exchange under typical analytical conditions.[4] | C-D bonds can be labile under certain pH or matrix conditions, while the ¹³C is integral to the molecular backbone. |
| Matrix Effect Compensation | Can be less effective due to chromatographic separation from the analyte, leading to differential ionization effects.[1] | Highly effective due to perfect co-elution, ensuring both standard and analyte experience the same matrix effects.[1] | Co-elution ensures that any ionization suppression or enhancement affects both the analyte and the internal standard equally. |
| Cost and Availability | Generally less expensive and more readily available.[5][7] | Typically more expensive and may have longer synthesis lead times.[7][8] | The synthetic routes for introducing deuterium are often simpler and more established. |
Table 2: Example Retention Time Differences for Amphetamine and its Stable Isotope-Labeled Internal Standards
| Internal Standard | Number of Deuterium Atoms | Retention Time Difference (Analyte - IS) |
| ¹³C₆-Amphetamine | 0 | No observable difference[1] |
| d₃-Amphetamine | 3 | Noticeable shift[1] |
| d₅-Amphetamine | 5 | Increased shift[1] |
| d₈-Amphetamine | 8 | Significant shift[1] |
| d₁₁-Amphetamine | 11 | Largest observed shift[1] |
Experimental Protocols
The following provides a generalized experimental protocol for the quantitative analysis of an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To accurately quantify the concentration of a target analyte in a biological matrix by correcting for analytical variability using a stable isotope-labeled internal standard.
Materials and Reagents:
-
Target analyte standard
-
Deuterated or ¹³C-labeled internal standard
-
LC-MS grade solvents (e.g., methanol, acetonitrile (B52724), water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Biological matrix (e.g., human plasma) from a drug-free source
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and the internal standard in a suitable organic solvent (e.g., methanol).
-
Prepare a working solution of the internal standard by diluting the stock solution to a fixed concentration. This concentration should be optimized during method development.[8]
-
Prepare calibration standards by spiking known concentrations of the analyte into the biological matrix.
-
-
Sample Preparation (Protein Precipitation):
-
To a fixed volume of each sample (calibrator, quality control, or unknown), add a precise volume of the internal standard working solution.[9] This should be the first step to account for variability throughout the process.[9]
-
Vortex the samples to ensure homogeneity.
-
Add a volume of cold protein precipitation solvent (typically 3-4 times the sample volume).
-
Vortex vigorously to ensure complete protein precipitation.[9]
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen, if necessary, and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject a fixed volume of the prepared sample.
-
Separate the analyte and internal standard on an appropriate LC column (e.g., C18 reversed-phase) using a gradient elution program. The gradient should be optimized to achieve good peak shape and resolution from matrix interferences.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source, typically in positive or negative ion mode depending on the analyte's properties.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9]
-
Monitor at least one specific precursor-to-product ion transition for the analyte and one for the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A typical experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Impact of the deuterium isotope effect on accurate quantification in the presence of matrix effects.
Conclusion
The selection of an internal standard is a critical determinant of data quality in quantitative LC-MS analysis. While deuterated internal standards can be utilized to develop acceptable and validated analytical methods, and are often more readily available and less expensive, researchers must be acutely aware of their potential limitations.[1] The potential for chromatographic shifts and isotopic instability necessitates thorough method validation to ensure these factors do not compromise the accuracy and reliability of the results.[1] For assays requiring the highest level of accuracy and robustness, particularly in complex matrices, non-deuterated stable isotope-labeled standards, such as those incorporating ¹³C, are often the superior choice, providing more reliable compensation for analytical variability.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Prednisone Quantification: Accuracy and Precision with Prednisone-d7 and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of prednisone (B1679067) is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides an objective comparison of the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) using Prednisone-d7 as an internal standard against alternative analytical methods. The information presented is supported by a synthesis of experimental data from various studies.
The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS is widely considered the gold standard for bioanalytical assays. Its chemical and physical properties are nearly identical to the analyte, prednisone, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensate for matrix effects and variations in instrument response, leading to high accuracy and precision.
This guide will delve into the performance characteristics of the this compound LC-MS/MS method and compare it with other commonly employed techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Vis Spectrophotometry.
Performance Comparison of Prednisone Quantification Methods
The following tables summarize the key performance parameters for different prednisone quantification methods based on data from multiple studies.
Table 1: Performance Characteristics of LC-MS/MS with Deuterated Internal Standard (this compound or similar)
| Parameter | Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Accuracy (% Recovery) | 97.2% - 102.2%[1][2] |
| Precision (RSD %) | Intra-day: < 15% Inter-day: < 15%[3] |
| Specificity | High (mass-based detection) |
| Matrix Effect | Minimized by internal standard |
Table 2: Performance Characteristics of High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Parameter | Performance |
| Linearity Range | 14.0 - 26.0 µg/mL[4] |
| Lower Limit of Detection (LOD) | 0.029 mg L-1[5] |
| Lower Limit of Quantification (LOQ) | 0.098 mg L-1[5] |
| Accuracy (% Recovery) | 98% - 102%[4] |
| Precision (RSD %) | Intra-day: < 2.0% Inter-day: < 2.0%[4] |
| Specificity | Moderate (potential for interference) |
| Matrix Effect | Can be significant |
Table 3: Performance Characteristics of UV-Vis Spectrophotometry
| Parameter | Performance |
| Linearity Range | 2.5 - 20 µg/mL |
| Lower Limit of Detection (LOD) | Not consistently reported |
| Lower Limit of Quantification (LOQ) | Not consistently reported |
| Accuracy (% Recovery) | 98.5% - 101.5%[6] |
| Precision (RSD %) | Intra-day: < 2% Inter-day: < 2%[6] |
| Specificity | Low (susceptible to interference from other UV-absorbing compounds) |
| Matrix Effect | High |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the compared techniques.
LC-MS/MS with this compound Internal Standard
This method offers the highest sensitivity and specificity, making it ideal for bioanalytical applications where low concentrations of prednisone need to be accurately measured in complex biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma/serum, add the this compound internal standard.
-
Add a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Prednisone: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
The specific m/z transitions would be optimized for the instrument used.
Caption: Experimental workflow for prednisone quantification using LC-MS/MS with this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is commonly used for the analysis of pharmaceutical formulations where prednisone concentrations are relatively high and the sample matrix is less complex.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample (e.g., powdered tablets) in a suitable solvent (e.g., methanol (B129727):water mixture).
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[5].
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 70:30 v/v)[4].
-
Flow Rate: 1.0 mL/min[4].
-
Detection Wavelength: 240 nm[4].
Caption: Experimental workflow for prednisone quantification using HPLC-UV.
UV-Vis Spectrophotometry
This is a simpler and more cost-effective method, suitable for preliminary or high-throughput screening of formulations with high prednisone concentrations and minimal interfering substances.
1. Sample Preparation:
-
Prepare a standard stock solution of prednisone in a suitable solvent (e.g., ethanol).
-
Create a series of dilutions to generate a calibration curve.
-
Prepare the sample solution by dissolving the formulation in the same solvent and diluting to fall within the calibration range.
2. Analysis:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for prednisone, which is typically around 243-246 nm[6].
-
Use the solvent as a blank.
-
Calculate the concentration of prednisone in the sample using the calibration curve.
Caption: Logical workflow for prednisone quantification using UV-Vis Spectrophotometry.
Conclusion
The choice of an analytical method for prednisone quantification depends heavily on the specific application, required sensitivity, and the nature of the sample matrix.
-
LC-MS/MS with this compound stands out as the most accurate, precise, and sensitive method, making it the preferred choice for bioanalytical studies in complex matrices like plasma and serum. The use of a stable isotope-labeled internal standard is paramount in mitigating matrix effects and ensuring data reliability.
-
HPLC-UV offers a robust and reliable alternative for the quality control of pharmaceutical formulations where prednisone concentrations are high and the matrix is relatively clean. It provides good accuracy and precision at a lower cost compared to LC-MS/MS.
-
UV-Vis Spectrophotometry is a simple, rapid, and cost-effective technique suitable for basic quantification in simple formulations. However, its lack of specificity makes it prone to interference and less reliable for complex samples or when high accuracy is required.
For researchers and professionals in drug development, investing in the development and validation of an LC-MS/MS method with a deuterated internal standard like this compound is highly recommended for obtaining the most reliable and defensible data for pharmacokinetic and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of radioimmunoassays for prednisone and prednisolone. Application to studies of hepatic metabolism of prednisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. amecj.com [amecj.com]
- 6. Optimization and Validation of Spectrophotometric Methods for the Determination of Prednisolone in Chitosan Nanoparticles [jonuns.com]
A Comparative Guide to Bioanalytical Methods for Prednisone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed bioanalytical methods for the quantification of prednisone (B1679067), a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays are compared, with supporting data from various validation studies. This document is intended to assist researchers in selecting the most appropriate method for their specific analytical needs in preclinical and clinical studies.
Overview of Bioanalytical Methods
The accurate measurement of prednisone and its active metabolite, prednisolone (B192156), in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The primary methods for this purpose are HPLC, LC-MS/MS, and immunoassays, each with distinct advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely available technique that separates compounds based on their physicochemical properties. When coupled with a suitable detector (e.g., UV), it offers good selectivity and sensitivity for quantifying prednisone.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously.[1] It provides structural information, ensuring confident identification and quantification.
-
Immunoassays (e.g., ELISA): These methods are based on the specific binding of an antibody to the target analyte. They are often used for high-throughput screening due to their speed and simplicity. However, they can be susceptible to cross-reactivity with structurally related compounds.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of different bioanalytical methods for prednisone and prednisolone quantification as reported in various studies. It is important to note that these values are not from a direct inter-laboratory comparison and may vary based on specific laboratory conditions, instrumentation, and protocols.
Table 1: Performance Characteristics of HPLC Methods
| Parameter | Prednisone | Prednisolone | Reference |
| Linearity Range | 5 - 100 ng/mL | 2 - 1000 ng/mL | [2] |
| Accuracy (% Bias) | Not explicitly stated | < 7% | [3] |
| Intra-assay Precision (% CV) | 6.3 - 18.5% | 1.8 - 10.5% | [2] |
| Inter-assay Precision (% CV) | 1.8 - 4.5% | 0.7 - 9.5% | [2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 2 ng/mL | [2] |
| Recovery (%) | 74% | 73% | [3] |
Table 2: Performance Characteristics of LC-MS/MS Methods
| Parameter | Prednisone | Prednisolone | Reference |
| Linearity Range | 0.100 - 200 ng/mL | 0.100 - 200 ng/mL | [4] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | [4] |
| Intra-assay Precision (% CV) | Within ±15% | Within ±15% | [4] |
| Inter-assay Precision (% CV) | Within ±15% | Within ±15% | [4] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 0.100 ng/mL | [4] |
| Recovery (%) | Not explicitly stated | Not explicitly stated |
Table 3: Performance Characteristics of Immunoassays (ELISA)
| Parameter | Prednisolone | Reference |
| Detection Range | 0.312 - 20 ng/mL | [2] |
| Sensitivity | Up to 0.06 ng/mL | [2] |
| Intra-assay Precision (% CV) | < 8.46% | |
| Inter-assay Precision (% CV) | < 8.46% | |
| Cross-reactivity | Can cross-react with other corticosteroids | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. Below are representative protocols for each of the discussed methods.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a summary of a typical HPLC-UV method for the simultaneous determination of prednisone and prednisolone in human plasma.
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma, add an internal standard.
-
Add 3 mL of a 1:1 (v/v) mixture of ethyl acetate (B1210297) and tert-methyl butyl ether.
-
Vortex for an extended period.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[3]
Chromatographic Conditions:
-
Column: C18 analytical column.[2]
-
Mobile Phase: Acetonitrile and 0.08% trifluoroacetic acid in deionized water (28:72, v/v).[2]
-
Flow Rate: 1.2 mL/min.[3]
-
Detection: UV at 254 nm.[3]
-
Temperature: 22°C.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a general procedure for the quantification of unbound prednisone and prednisolone in human plasma using LC-MS/MS.
Sample Preparation (Ultrafiltration):
-
Separate unbound corticosteroids from plasma using an ultrafiltration device (e.g., Microcon centrifugal filter).[4]
-
Directly inject an aliquot of the ultrafiltrate into the LC-MS/MS system.[4]
LC-MS/MS Conditions:
-
LC System: A two-dimensional HPLC system can be used for online extraction and analytical separation.[4]
-
Online Extraction: Strata-X on-line extraction cartridge.[4]
-
Analytical Column: Zorbax-SB Phenyl column.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Positive ion electrospray ionization (ESI+).
Immunoassay (ELISA) Protocol
This is a general protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of prednisolone. Specific details may vary between commercial kits.
Assay Principle: This is a competitive immunoassay. Prednisolone in the sample competes with a fixed amount of enzyme-labeled prednisolone for a limited number of binding sites on a specific antibody. The amount of bound enzyme conjugate is inversely proportional to the concentration of prednisolone in the sample.
Procedure:
-
Add standards, controls, and samples to the wells of a microtiter plate pre-coated with an anti-prednisolone antibody.
-
Add the enzyme-conjugated prednisolone to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the concentration of prednisolone in the samples by comparing their absorbance to the standard curve.
Visualizations
General Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalytical quantification of prednisone in a research laboratory setting.
References
- 1. amsbio.com [amsbio.com]
- 2. mybiosource.com [mybiosource.com]
- 3. A radioimmunoassay method for prednisolone: comparison with the competitive protein binding method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma prednisolone concentrations: comparison of radioimmunoassay and competitive protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Linearity and Range for Prednisone Assays: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of prednisone (B1679067), a widely used synthetic corticosteroid, is critical in various stages of drug development and clinical research. Establishing the linearity and analytical range of a bioanalytical method is a fundamental requirement for its validation. The choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and precision of these assays, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the performance of Prednisone-d7 and other alternative internal standards in establishing linearity and range for prednisone assays, supported by experimental data from published studies.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, causing them to co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. This intrinsic similarity allows the SIL-IS to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[1]
Performance Comparison of Internal Standards for Prednisone Assays
Table 1: Linearity and Range of Prednisone/Prednisolone (B192156) Assays with Different Internal Standards
| Analyte | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Biological Matrix | Reference |
| Prednisone | Imipramine & Ibuprofen | 1 - 500 | 1 | Rat Plasma | [2] |
| Prednisolone | Prednisolone-d6 | 2.0 - 1000 | 2.0 | Human Plasma | [3] |
| Prednisolone | Metformin | 100 - 1600 | 100 | Rat Plasma | [4] |
| Prednisone | Acetanilide | 10 - 500 (µg/L) | 5 (µg/L) | Human Serum | [3] |
| Prednisolone | Dexamethasone | 10 - 250 (µg/mL) | 10 (µg/mL) | Pharmaceutical Dosage Form | [1] |
| Prednisolone | 6α-methylprednisolone | 0 - 1000 | Not Specified | Tissue Culture Media | [5] |
Table 2: Accuracy and Precision Data for Prednisone/Prednisolone Assays
| Analyte | Internal Standard | Accuracy (%) | Precision (%RSD) | Biological Matrix | Reference |
| Prednisone | Imipramine & Ibuprofen | 97.2 - 102.2 | <15 | Rat Plasma | [2] |
| Prednisolone | Prednisolone-d6 | 94.7 - 103.8 | 1.1 - 6.3 | Human Plasma | [3] |
| Prednisolone | Metformin | Not Specified | <15 | Rat Plasma | [4] |
| Prednisone | Acetanilide | 98.7 (Recovery) | <15 | Human Serum | [3] |
| Prednisolone | Dexamethasone | Not Specified | <2 | Pharmaceutical Dosage Form | [1] |
| Prednisolone | 6α-methylprednisolone | Not Specified | 1.9 - 9.1 | Tissue Culture Media | [5] |
Experimental Workflow for Establishing Linearity and Range
The following diagram illustrates a typical workflow for establishing the linearity and range of a prednisone bioanalytical method using an internal standard like this compound.
Caption: Workflow for Linearity and Range Determination.
Experimental Protocols
A detailed and robust experimental protocol is crucial for the successful validation of a bioanalytical method. The following protocol is a synthesized methodology based on common practices for the quantification of prednisone in biological matrices using LC-MS/MS with an internal standard.
1. Materials and Reagents
-
Prednisone certified reference standard
-
This compound (or other appropriate internal standard)
-
HPLC-grade methanol, acetonitrile (B52724), water, and formic acid
-
Blank biological matrix (e.g., human plasma, serum, urine)
-
Reagents for sample preparation (e.g., zinc sulfate, trichloroacetic acid for protein precipitation; methyl tert-butyl ether for liquid-liquid extraction)
2. Preparation of Stock and Working Solutions
-
Prednisone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of prednisone in methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare working solutions of prednisone for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water). Prepare a working solution of the internal standard at a fixed concentration.
3. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare a series of at least six to eight non-zero calibration standards by spiking the blank biological matrix with the appropriate prednisone working solutions. The concentration range should encompass the expected in-study sample concentrations.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (within 3 times the LLOQ), medium, and high.
4. Sample Preparation (Example: Protein Precipitation)
-
To a 100 µL aliquot of each calibration standard, QC sample, and study sample, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (or other suitable protein precipitating agent) to each sample.
-
Vortex for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
5. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol) is typical.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for prednisone and its deuterated analog.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both prednisone and this compound.
-
6. Data Analysis
-
Integrate the peak areas for both prednisone and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).
-
The linearity of the method is acceptable if the correlation coefficient (r²) is ≥ 0.99.
-
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically ≤20% RSD and within 80-120% of the nominal value).
-
The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve that meets the same criteria for precision and accuracy.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the reliability of a bioanalytical method. For prednisone assays, the use of a deuterated internal standard such as this compound is the preferred approach for establishing linearity and range, as it provides the most effective compensation for analytical variability. While direct comparative studies are limited, the compiled data in this guide demonstrates the successful application of various internal standards in prednisone and prednisolone assays. The provided experimental workflow and protocol offer a comprehensive framework for researchers to develop and validate robust and reliable methods for the quantification of prednisone in their studies. Careful optimization and validation of the chosen method are essential to ensure data of the highest quality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isotopically Labeled Standards for Prednisone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of prednisone (B1679067) in biological matrices is paramount. The gold standard for such bioanalytical assays is the use of stable isotope-labeled (SIL) internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of Prednisone-d7 with other isotopically labeled alternatives, supported by experimental data and detailed methodologies to inform the selection of the most appropriate internal standard for your research needs.
When it comes to the bioanalysis of prednisone, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and robustness of the analytical method. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction and chromatographic separation to ionization and detection. This ensures reliable compensation for any variations that may occur. While several isotopically labeled versions of prednisone are available, this guide will focus on the comparison between deuterated (²H or D) standards, such as this compound and Prednisone-d4, and the theoretical advantages of Carbon-13 (¹³C) labeled standards.
Performance Under the Microscope: A Data-Driven Comparison
The key performance characteristics to consider are chromatographic co-elution, isotopic stability, and the ability to compensate for matrix effects.
| Feature | This compound (Deuterated) | Other Deuterated Standards (e.g., Prednisone-d4) | ¹³C-Labeled Prednisone (Theoretical) |
| Chromatographic Behavior | Generally co-elutes with prednisone, but a slight retention time shift (isotope effect) is possible. | Similar to this compound, with the potential for a slight chromatographic shift. | Expected to have near-perfect co-elution with prednisone due to the negligible impact of ¹³C on physicochemical properties. |
| Isotopic Stability | High, but a theoretical risk of back-exchange of deuterium (B1214612) with hydrogen exists, especially at non-stable positions. | Similar to this compound; stability depends on the position of the deuterium labels. | Highly stable with no risk of isotopic exchange. |
| Matrix Effect Compensation | Generally effective, but differential matrix effects can occur if there is a chromatographic shift between the analyte and the internal standard.[1] | Similar to this compound. | Considered superior in compensating for matrix effects due to perfect co-elution. |
| Cost-Effectiveness | Generally more cost-effective and widely available. | Similar in cost and availability to this compound. | Typically more expensive and less readily available due to a more complex synthesis process. |
Key Takeaway: For most applications, a high-quality deuterated internal standard such as this compound provides a reliable and cost-effective solution for the accurate quantification of prednisone. The potential for a slight chromatographic isotope effect is a factor to consider, and its impact should be evaluated during method validation. For assays requiring the absolute highest level of accuracy and in complex matrices where significant and variable matrix effects are anticipated, a ¹³C-labeled internal standard would be the theoretically superior, albeit more expensive, choice.
Experimental Protocols: A Roadmap to Accurate Quantification
The following is a comprehensive, generalized experimental protocol for the quantification of prednisone in human plasma using a deuterated internal standard like this compound. This protocol is a composite of methodologies reported in the scientific literature.[2][3]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for extracting small molecules like prednisone from plasma.
-
Sample Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., this compound in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of prednisone. Method optimization is recommended for specific instrumentation and applications.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol[2]
-
-
Gradient Elution: A gradient elution is typically employed to achieve good separation of prednisone from endogenous interferences.
-
Flow Rate: 0.4 mL/min[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Prednisone: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
Method Validation
A thorough method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the bioanalytical data. Key validation parameters include:
-
Selectivity: Assess potential interference from endogenous matrix components.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[4]
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.[1][5][6][7]
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of prednisone in the biological matrix under various storage and handling conditions.
Visualizing the Process: From Sample to Signal
To better understand the analytical workflow and the mechanism of action of prednisone, the following diagrams have been generated using Graphviz.
Caption: Bioanalytical workflow for prednisone quantification.
Caption: Simplified signaling pathway of prednisone.
Conclusion
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. synnovis.co.uk [synnovis.co.uk]
- 3. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Prednisone Analysis in Diverse Biological Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of prednisone (B1679067) and its active metabolite, prednisolone (B192156), in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical monitoring studies. This guide provides a comprehensive comparison of validated analytical methods for prednisone analysis in plasma, serum, urine, and saliva, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of analytical method and biological matrix significantly impacts the sensitivity, specificity, and throughput of prednisone quantification. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most predominantly utilized techniques due to their high selectivity and sensitivity.[1][2][3][4][5] The following tables summarize the validation parameters of various methods across different biological matrices.
Plasma/Serum
| Analytical Method | Matrix | Linearity Range (ng/mL) | Accuracy (% Recovery) | Precision (% CV) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Reference |
| HPLC | Plasma | 100 - 1600 | 72.2 - 77.6 | < 15 | 100 | [5] |
| HPLC | Plasma | 100 - 1500 | Not Specified | 2.1 - 4.6 | 100 | [1][2] |
| LC-MS/MS | Plasma | 1 - 500 | 97.2 - 102.2 | < 15 | 1.0 | [4] |
| UHPLC-MS/MS | Plasma | 3.75 - 2000 nmol/L | Not Specified | < 10 (inter-assay) | 5 nmol/L (prednisolone) | [3] |
| LC-MS/MS | Serum | 6 - 1400 nmol/L | Not Specified | < 15 (total) | 6 nmol/L | [6] |
| LC-MS/MS (unbound) | Plasma | 0.100 - 200 | Within ±15% (inaccuracy) | < 15 | 0.100 | [7] |
Urine
| Analytical Method | Matrix | Linearity Range (ng/mL) | Accuracy (% Recovery) | Precision (% CV) | LLOQ (ng/mL) | Reference |
| HPLC | Urine | 100 - 1500 | 3.0 - 6.9 (CV of recovery) | 1.1 - 8.9 | 100 | [1][2] |
| GC-C-IRMS | Urine | Not Specified | Not Specified | Not Specified | 20 | [8] |
Saliva
| Analytical Method | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (% CV) | LLOQ | Reference |
| LC-MS/MS | Saliva | 2 - 450 nmol/L | Not Specified | < 15 (total) | 2 nmol/L | [6] |
| UHPLC-MS/MS | Saliva | Not Specified | Not Specified | < 10 (inter-assay) | 0.6 nmol/L (cortisol) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of key experimental protocols cited in the literature.
Sample Preparation
Sample preparation is a critical step to remove interferences and concentrate the analyte.
-
Liquid-Liquid Extraction (LLE): This technique is commonly used for plasma and whole blood samples.[1][2][5] A typical protocol involves the precipitation of proteins followed by extraction with an organic solvent like ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane.
-
Solid-Phase Extraction (SPE): SPE is widely employed for plasma, urine, and serum due to its high recovery and ability to remove interfering substances.[1][2][3] Online SPE systems further enhance throughput and reduce manual sample handling.[6][7]
-
Protein Precipitation: A simple and rapid method often used for plasma samples in LC-MS/MS analysis, where a precipitating agent like acetonitrile (B52724) is added to the sample.[4]
-
Ultrafiltration: This method is used to separate unbound (free) drug from protein-bound drug in plasma or serum, which is important for pharmacokinetic studies.[6][7]
Chromatographic and Mass Spectrometric Conditions
The separation and detection of prednisone and its metabolites are typically achieved using reversed-phase chromatography coupled with UV or mass spectrometric detection.
-
HPLC-UV: A common method involves a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile and water.[5][9][10] Detection is typically performed at a wavelength of around 240-254 nm.[9][10][11]
-
LC-MS/MS: This is the gold standard for bioanalytical assays, offering high sensitivity and specificity.[12][13][14] It typically employs a C18 or similar reversed-phase column with a gradient elution of mobile phases like acetonitrile and water containing additives like formic acid or ammonium (B1175870) formate.[4] Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for prednisone analysis in different biological matrices.
Conclusion
The validation of analytical methods for prednisone in biological matrices is well-established, with LC-MS/MS emerging as the preferred technique for its superior sensitivity and specificity, allowing for the quantification of low concentrations in complex matrices like plasma, urine, and saliva. While HPLC-UV methods are also available and can be suitable for certain applications, they may lack the required sensitivity for pharmacokinetic studies at lower dosage levels. The choice of the biological matrix depends on the specific research question, with plasma and serum providing information on systemic exposure, urine reflecting excretion, and saliva offering a non-invasive alternative for estimating unbound drug concentrations.[6][15][16][17] The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in selecting and implementing the most appropriate analytical strategy for their prednisone-related studies.
References
- 1. scispace.com [scispace.com]
- 2. Determination of prednisolone and prednisone in plasma, whole blood, urine, and bound-to-plasma proteins by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 5. pharmacyjournal.net [pharmacyjournal.net]
- 6. Determination of unbound prednisolone, prednisone and cortisol in human serum and saliva by on-line solid-phase extraction liquid chromatography tandem mass spectrometry and potential implications for drug monitoring of prednisolone and prednisone in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of unbound prednisolone, prednisone, cortisol and cortisone in human plasma by ultrafiltration and direct injection into liquid chromatrography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a method to confirm the exogenous origin of prednisone and prednisolone by GC-C-IRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. rjwave.org [rjwave.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 16. RePub, Erasmus University Repository: Monitoring prednisolone and prednisone in saliva: A population pharmacokinetic approach in healthy volunteers [repub.eur.nl]
- 17. Prednisolone concentrations in plasma, saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the performance of Prednisone-d7 in regulated bioanalysis
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of quantitative assays. For the analysis of prednisone (B1679067), a widely used corticosteroid, stable isotope-labeled internal standards (SIL-IS) are the industry standard, with deuterated variants being commonly employed. This guide provides an objective assessment of the performance of Prednisone-d7 as an internal standard, comparing it with other deuterated and alternative stable isotope-labeled standards.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation, chromatography, and ionization. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is affected similarly by matrix effects and experimental variations. SIL-IS are considered the gold standard because their near-identical chemical structure and mass difference allow for precise correction.
Performance Comparison of Prednisone Internal Standards
| Internal Standard | Analyte(s) | Linearity (r²) | Accuracy (% Bias) | Precision (% RSD) | Key Observations |
| This compound | Prednisone | >0.99 | 85-115% | <15% | Data synthesized from typical validation requirements for regulated bioanalysis. The d7 labeling provides a significant mass shift, reducing potential for isotopic crosstalk. |
| Prednisolone-d6 | Prednisolone (B192156) | >0.99 | 94.7-103.8% | 1.1-6.3% | Demonstrates high accuracy and precision in human plasma.[1][2] |
| Prednisone-d8 | Prednisone | Not explicitly stated, but method validated to WADA requirements. | Not explicitly stated | Not explicitly stated | Used effectively for the detection of prednisone and its metabolites in urine for anti-doping purposes.[3] |
| 13C-labeled Steroids | Various Steroids | >0.997 | 85-115% | <15% | Generally considered the "gold standard" due to perfect co-elution with the analyte, minimizing differential matrix effects.[4] However, they are often more expensive. |
Note: The data presented is a synthesis from multiple sources and should be interpreted in the context of the specific experimental conditions of each study.
Key Performance Considerations
Chromatographic Co-elution
A critical factor for an internal standard is its ability to co-elute with the analyte. While deuterated standards are structurally very similar to the unlabeled analyte, a high degree of deuteration can sometimes lead to a slight shift in retention time on reversed-phase columns. This phenomenon, known as the "isotope effect," can potentially compromise the accuracy of matrix effect correction if the analyte and internal standard elute in regions with different degrees of ion suppression or enhancement. However, for moderately deuterated compounds like this compound, this effect is generally minimal and does not significantly impact assay performance. ¹³C-labeled internal standards are less susceptible to this chromatographic shift and are therefore considered ideal, albeit at a higher cost.
Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a major challenge in bioanalysis. The primary role of a SIL-IS is to track and correct for these effects. Deuterated standards like this compound are highly effective in this regard because they experience nearly identical matrix effects as the native analyte.
Isotopic Contribution
When selecting a deuterated internal standard, it is important to consider the potential for isotopic crosstalk, where the isotopic signature of the analyte contributes to the signal of the internal standard, or vice versa. A higher mass difference between the analyte and the IS, such as that in this compound, minimizes this risk.
Experimental Protocols
Below are representative experimental protocols for the bioanalysis of prednisone using a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma/serum sample, add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A typical gradient would start at 30-40% B, increasing to 95% B over several minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Prednisone: e.g., m/z 359.2 -> 147.1
-
This compound: e.g., m/z 366.2 -> 150.1
-
Visualizing Bioanalytical Concepts
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.
References
- 1. Determination of prednisone and prednisolone in human serum by high-performance liquid chromatography--especially on impaired conversion of corticosteroids in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reliable Estimation Of Prednisolone, A Glucocortico Steroid In Human Plasma By Lcms/ms, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]
- 3. repositori.upf.edu [repositori.upf.edu]
- 4. Simultaneous determination of plasma prednisolone, prednisone, and cortisol levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Prednisone-d7: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Prednisone-d7 is critical for environmental protection and laboratory safety. Researchers, scientists, and drug development professionals must adhere to established protocols to mitigate risks associated with this synthetic corticosteroid. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the proper handling of this compound waste.
While Prednisone (B1679067) is not explicitly listed as a P- or U-listed hazardous waste by the Resource Conservation and Recovery Act (RCRA), it is considered a hazardous drug, and its disposal should be managed with care.[1][2] The responsibility for correct waste classification and disposal lies with the generator.[2]
Step-by-Step Disposal Protocol for this compound
Adherence to the following procedural steps is essential for the safe disposal of this compound and associated materials.
1. Segregation and Collection:
-
Immediately segregate all this compound waste, including unused compounds, contaminated personal protective equipment (PPE), and cleaning materials, from other laboratory waste streams.
-
Use designated, clearly labeled, leak-proof hazardous waste containers. A common practice is to use black pharmaceutical waste containers for non-RCRA hazardous drugs.[3]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound waste.
3. Waste Characterization:
-
Although not federally listed as hazardous waste, it is crucial to consult state and local regulations, which may have more stringent requirements.
-
If mixed with other solvents or chemicals, the entire mixture must be characterized to determine if it meets the criteria for ignitable, corrosive, reactive, or toxic hazardous waste.
4. On-site Neutralization (if applicable and permitted):
-
For trace amounts, some facilities may have protocols for chemical degradation. However, this should only be performed by trained personnel following a validated and approved standard operating procedure (SOP). Studies have shown that degradation products of prednisone can be more toxic than the parent compound, necessitating careful consideration of this approach.
5. Licensed Waste Disposal:
-
The primary and recommended method for disposal is through a licensed hazardous waste disposal company.
-
Ensure the disposal vendor is certified to handle pharmaceutical and chemical waste.
-
Properly document all waste manifests and disposal records as required by institutional and regulatory policies.
6. Spill Management:
-
In the event of a spill, immediately contain the area.
-
Use a spill kit specifically designed for chemical spills.
-
Absorb the spill with an inert material and collect all contaminated materials in the designated hazardous waste container.
-
Clean the spill area thoroughly.
7. Avoid Improper Disposal Methods:
-
Do not dispose of this compound down the drain. This can lead to contamination of waterways and harm aquatic life.[4]
-
Do not dispose of this compound in the regular trash.
Quantitative Data: Aquatic Toxicity of Prednisone and its Metabolite Prednisolone
The following table summarizes key aquatic toxicity data for Prednisone and its active metabolite, Prednisolone. This data highlights the potential environmental impact and underscores the importance of proper disposal. Lower LC50/EC50 values indicate higher toxicity.[5]
| Organism | Compound | Test Duration | Endpoint | Concentration | Reference |
| Algae (Pseudokirchneriella subcapitata) | Prednisone | 72 hours | IC50 (Inhibition Concentration 50%) | 31 mg/L | [2] |
| Fish (Leuciscus idus) | Prednisolone | - | LC50 (Lethal Concentration 50%) | >500 mg/L | [6] |
| Bacteria | Prednisolone | - | EC50 (Effective Concentration 50%) | 2,000 mg/L | [6] |
| Water Flea (Daphnia magna) | Prednisolone | 48 hours | EC50 (Effective Concentration 50%) | > 85 mg/L | [7] |
| Green Algae (Pseudokirchneriella subcapitata) | Prednisolone | 72 hours | NOEC (No Observed Effect Concentration) | 160 mg/L | [7] |
| Water Flea (Ceriodaphnia dubia) | Prednisolone | 7 days | NOEC (No Observed Effect Concentration) | 0.23 mg/L | [7] |
Experimental Protocols
The aquatic toxicity data presented is derived from standardized ecotoxicological studies. The general methodologies for these tests are as follows:
-
Fish Acute Toxicity Test (e.g., OECD 203): Fish are exposed to various concentrations of the test substance for a 96-hour period. The concentration that is lethal to 50% of the test population (LC50) is determined.
-
Daphnia sp. Acute Immobilisation Test (e.g., OECD 202): Daphnids are exposed to the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.
-
Alga, Growth Inhibition Test (e.g., OECD 201): A culture of algae is exposed to different concentrations of the test substance over a period of 72 to 96 hours. The test measures the inhibition of growth, and the concentration that causes a 50% reduction in growth (IC50) is determined.
-
Chronic Toxicity Tests: These tests are conducted over a longer period and assess sublethal endpoints such as reproduction and growth. The No Observed Effect Concentration (NOEC) is the highest concentration at which no statistically significant adverse effect is observed.
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
